molecular formula C18H20O6 B1196817 Byssochlamic acid CAS No. 743-51-1

Byssochlamic acid

Cat. No.: B1196817
CAS No.: 743-51-1
M. Wt: 332.3 g/mol
InChI Key: NRDWUPPIGBHWAS-ZJUUUORDSA-N
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Description

LSM-2963 is an organooxygen compound. It is functionally related to a tetracarboxylic acid.
isolated from Byssochlamys nivea

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,10R)-10-ethyl-2-propyl-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-3-5-10-8-12-11(15(19)23-16(12)20)6-9(4-2)7-13-14(10)18(22)24-17(13)21/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDWUPPIGBHWAS-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC2=C(CC(CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CC2=C(C[C@H](CC3=C1C(=O)OC3=O)CC)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225315
Record name Byssochlamic acid
Source EPA DSSTox
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Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743-51-1
Record name (4S,10R)-10-Ethyl-5,9,10,11-tetrahydro-4-propyl-1H-cyclonona[1,2-c:5,6-c′]difuran-1,3,6,8(4H)-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Byssochlamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Byssochlamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BYSSOCHLAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ89T8R2LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Byssochlamic Acid: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of byssochlamic acid, a mycotoxin produced by fungi of the former Byssochlamys genus (now largely classified under Paecilomyces). This document details its chemical structure, physicochemical properties, known biological activities, and relevant experimental methodologies.

Chemical Structure and Properties

This compound is a symmetrical nonadride mycotoxin, first isolated from Byssochlamys fulva. Its structure has been elucidated through various chemical and spectroscopic methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₈H₂₀O₆[1][2]
Molecular Weight 332.35 g/mol [1]
Appearance Light yellow solid[2]
Melting Point 163.5 °C[3]
Solubility Soluble in ethanol, methanol, DMF, or DMSO[1]
CAS Number 743-51-1[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataReference
UV-Vis Spectroscopy λmax at 204 nm and 250 nm (in CHCl₃ extract)[4]
Mass Spectrometry (MS) Pseudomolecular ion [M-H]⁻ at m/z 331[4]
Infrared (IR) Spectroscopy While detailed spectra are not readily available in the literature, the presence of anhydride (B1165640) and carbonyl groups would result in strong characteristic absorptions in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹ for the anhydride C=O stretching, and around 1715 cm⁻¹ for other carbonyl groups.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed ¹H and ¹³C NMR data are not widely published. However, structural elucidation was achieved through NMR studies. The symmetrical nature of the molecule would simplify the spectra.[7]

Biological Activity

The reported pharmacological activities of this compound are primarily its antitumor and phytotoxic effects.

Antitumor Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. While the precise mechanism of action is not fully elucidated, many antitumor antibiotics function through mechanisms such as DNA intercalation, inhibition of topoisomerases, or the generation of free radicals, leading to DNA damage and apoptosis.[8] Further research is required to determine if this compound follows any of these established pathways. Another compound isolated from Byssochlamys nivea, byssochlamysol, has been shown to inhibit IGF-1-dependent growth of cancer cells and induce apoptosis.[9]

Phytotoxic Activity

This compound exhibits phytotoxic properties, inhibiting the germination and growth of various plant species. The mechanisms of phytotoxicity for many microbial toxins involve the disruption of essential plant processes such as photosynthesis, amino acid metabolism, or cell division.[10] The specific molecular targets of this compound in plants have yet to be identified.

Experimental Protocols

The following are generalized protocols for the isolation, purification, and characterization of this compound based on standard methodologies for fungal secondary metabolites.

Fungal Cultivation and Extraction
  • Inoculation and Incubation: Byssochlamys fulva is cultured on a suitable liquid medium, such as Czapek's enriched medium (8 g/L glucose, 2 g/L yeast extract), and incubated at 26°C for an extended period (e.g., 60 days) to allow for the production of this compound.[11]

  • Extraction: The culture filtrate is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as chloroform (B151607) or ethyl acetate. The organic phase, containing the secondary metabolites, is collected and concentrated under reduced pressure.

Purification
  • Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and acetone (B3395972) (e.g., 85:15 v/v), can be used to separate the different components.[3]

  • Sephadex LH-20 Chromatography: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified using a Sephadex LH-20 column to remove remaining impurities.[3]

  • Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a pure solid product.

Characterization
  • High-Performance Liquid Chromatography (HPLC): The purity of the isolated this compound can be determined by HPLC with a diode array detector (DAD). A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water.[4]

  • Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Spectroscopy (UV-Vis, IR, NMR): The chemical structure is confirmed by UV-Vis, IR, and NMR spectroscopy. For NMR, the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed.[12][13]

Biosynthesis of this compound

The biosynthesis of this compound proceeds through the polyketide pathway. While the complete enzymatic pathway is not fully detailed in the available literature, it is understood to involve the dimerization of two identical nine-carbon units derived from polyketide synthesis.

Byssochlamic_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Polyketide Synthase (PKS) Polyketide Synthase (PKS) Acetyl-CoA->Polyketide Synthase (PKS) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase (PKS) C9 Polyketide Intermediate C9 Polyketide Intermediate Polyketide Synthase (PKS)->C9 Polyketide Intermediate Dimerization & Cyclization Dimerization & Cyclization C9 Polyketide Intermediate->Dimerization & Cyclization x2 This compound This compound Dimerization & Cyclization->this compound

Caption: Biosynthesis pathway of this compound.

References

Unraveling the Enigma: A Technical Deep Dive into the Biological Mechanism of Byssochlamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Byssochlamic acid, a mycotoxin produced by various species of the fungus Byssochlamys, has long been a subject of interest and concern within the scientific community due to its presence in heat-processed fruits and silage. While its toxic potential has been acknowledged, a comprehensive understanding of its mechanism of action in biological systems has remained elusive. This technical guide synthesizes the available scientific knowledge to provide researchers, scientists, and drug development professionals with an in-depth understanding of the core biological activities of this compound, focusing on its reported antitumor and phytotoxic effects.

Executive Summary

This compound is a secondary metabolite with reported toxic effects in various laboratory animal models. Its primary pharmacological activities are cited as antitumor and phytotoxic. However, detailed molecular mechanisms underpinning these effects are not extensively documented in publicly available literature. This guide consolidates the existing data, outlines potential avenues for its mechanism of action, and provides a framework for future research.

Toxicological Profile

Antitumor Activity

The primary reported pharmacological property of this compound is its antitumor activity. While the specific molecular targets and signaling pathways have not been fully elucidated, it is crucial to distinguish its activity from other metabolites produced by Byssochlamys. For instance, a separate compound isolated from Byssochlamys nivea, byssochlamysol, has a well-defined mechanism of action, inhibiting the insulin-like growth factor 1 (IGF-1) dependent growth of cancer cells. This distinction highlights the need for specific investigation into the antitumor mechanism of this compound itself.

Hypothesized Signaling Pathway for Antitumor Activity of Byssochlamysol (for comparative purposes):

G IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Byssochlamysol Byssochlamysol Byssochlamysol->IGF1R Inhibits Akt Akt PI3K->Akt Activates CellGrowth Cell Growth & Survival Akt->CellGrowth Promotes

Caption: Comparative signaling pathway of byssochlamysol's antitumor action.

Phytotoxic Activity

This compound is also known for its phytotoxic effects, suggesting a potential mechanism of action that disrupts plant cellular processes. The specific pathways affected by this compound in plants have not been extensively studied. Research in this area could involve investigating its effects on plant cell growth, photosynthesis, or hormone signaling.

Potential Mechanisms of Action: Avenues for Future Research

Based on the general understanding of mycotoxin toxicology, several potential mechanisms of action for this compound can be proposed for further investigation:

  • Enzyme Inhibition: this compound may act as an inhibitor of key enzymes involved in cellular metabolism or signaling.

  • Induction of Oxidative Stress: Many mycotoxins induce cellular damage by generating reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

  • Disruption of Membrane Integrity: The compound might interact with cellular membranes, altering their permeability and leading to cell death.

  • Interference with Nucleic Acid or Protein Synthesis: this compound could potentially inhibit DNA replication, transcription, or translation.

Illustrative Workflow for Investigating Mechanism of Action:

G cluster_0 Initial Screening cluster_1 Pathway Analysis cluster_2 Target Identification Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) DoseResponse Dose-Response Analysis Cytotoxicity->DoseResponse Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) DoseResponse->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) DoseResponse->CellCycle GeneExpression Gene Expression Profiling (e.g., RNA-Seq) Apoptosis->GeneExpression CellCycle->GeneExpression ProteinExpression Protein Expression Analysis (e.g., Western Blot, Proteomics) GeneExpression->ProteinExpression EnzymeAssays Enzyme Inhibition Assays ProteinExpression->EnzymeAssays BindingStudies Direct Binding Studies (e.g., SPR, ITC) EnzymeAssays->BindingStudies

Caption: A potential experimental workflow to elucidate the mechanism of action.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the current literature. However, researchers can adapt established methodologies for studying mycotoxins.

Cell Viability Assays (e.g., MTT Assay)
  • Cell Culture: Plate target cells (e.g., cancer cell lines or plant protoplasts) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of purified this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Apoptosis Assay (e.g., Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data regarding the biological activity of this compound in the public domain. The following table highlights the data that needs to be generated through future research.

Biological ActivityTest SystemEndpointValue (e.g., µg/mL)Reference
Cytotoxicity e.g., HeLa, HepG2 cellsIC50Data not available
Antitumor Activity In vivo mouse modelTumor growth inhibition (%)Data not available
Phytotoxicity e.g., Arabidopsis thalianaSeedling growth inhibition (IC50)Data not available
Acute Toxicity Rat, MouseLD50 (oral, i.p.)Data not available

Conclusion and Future Directions

The current body of knowledge on the mechanism of action of this compound is limited, primarily identifying it as a mycotoxin with antitumor and phytotoxic properties. Significant research is required to elucidate its molecular targets and the signaling pathways it modulates. The experimental approaches and workflows outlined in this guide provide a roadmap for future investigations. A thorough understanding of its biological activity is crucial for accurate risk assessment, the development of potential therapeutic applications, and ensuring food safety.

Toxicological Effects of Byssochlamic Acid on Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the toxicological profiles of various mycotoxins. However, specific in-depth studies detailing the cytotoxic effects and mechanisms of action of Byssochlamic acid on cell lines are notably limited. This guide provides a comprehensive overview of the known toxicological data for compounds produced by Byssochlamys nivea, the fungal source of this compound, to offer a comparative framework. It further outlines standard experimental protocols and relevant signaling pathways to facilitate future research into the specific effects of this compound.

Introduction to Byssochlamys nivea and its Mycotoxins

Byssochlamys nivea is a heat-resistant mold capable of spoiling heat-processed fruits and other food products. It is known to produce a variety of mycotoxins, which are secondary metabolites that can have toxic effects on other organisms, including mammalian cells.[1][2][3] While this compound is a known metabolite of this fungus, its toxicological profile is not well-defined in publicly available research.[1][3] Other significant mycotoxins produced by B. nivea include patulin (B190374) and mycophenolic acid.[1][2][3] Additionally, a novel antitumor steroid, byssochlamysol, has been isolated from this species.[4][5] Understanding the effects of these related compounds can provide valuable insights into the potential toxicological properties of this compound.

Quantitative Toxicological Data of Mycotoxins from Byssochlamys nivea and Related Fungi

To provide a basis for comparison, the following table summarizes the available quantitative data on the cytotoxic effects of byssochlamysol, patulin, and mycophenolic acid on various cell lines.

CompoundCell LineAssayEndpointResultCitation
ByssochlamysolMCF-7 (human breast cancer)Cell Growth InhibitionIC5020 ng/mL[4][5]
ByssochlamysolColo320DM (human colon cancer)Apoptosis InductionQualitativeInduces apoptosis[4][5]
PatulinHeLa (human cervical cancer)MTT & BrdUIC50~2-4 µM (estimated from viability reduction)[6]
PatulinSW-48 (human colon adenocarcinoma)MTT & BrdUIC50~2-4 µM (estimated from viability reduction)[6]
PatulinSH-SY5Y (human neuroblastoma)MTSCytotoxicityDose-dependent, significant at low µM concentrations[7]
PatulinHCT116 (human colon cancer)MTSCytotoxicityDose-dependent, >50% death at 25 µM[7]
PatulinMCF-7 (human breast cancer)MTSCytotoxicityDose-dependent, significant at higher µM concentrations[7]
Mycophenolic AcidMOLT-4 (human T lymphocytic)Apoptosis AssayQualitativeInduces apoptosis and S phase arrest[8]
Mycophenolic AcidTHP-1 (human monocytic)Apoptosis AssayQualitativeInduces apoptosis and S phase arrest[8]
Mycophenolic AcidU937 (human monocytic)Apoptosis AssayQualitativeInduces apoptosis and S phase arrest[8]
Mycophenolic AcidK562 & Daudi (leukemic cell lines)Cytotoxicity AssayInhibitionReduces cytotoxicity of NK cells against these lines[9]

Standardized Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments typically employed to assess the toxicological effects of a compound like this compound on cell lines.

Cell Culture and Treatment
  • Cell Lines: A panel of relevant human cancer cell lines (e.g., HepG2 for liver, Caco-2 for intestine, HEK293 for kidney, and a selection of tumor-specific lines) and a non-cancerous control cell line (e.g., fibroblasts) should be selected.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO). The incubation time can vary (e.g., 24, 48, 72 hours) depending on the experimental endpoint.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.

    • After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.

    • The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

  • MTS Assay: This is a similar colorimetric assay that uses a water-soluble tetrazolium salt.

    • After treatment, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) and an electron coupling reagent is added to the wells.

    • The plate is incubated for 1-4 hours.

    • The absorbance is measured directly at a wavelength of around 490 nm.[7]

Apoptosis Assays
  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cells are harvested and washed with cold phosphate-buffered saline (PBS).

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescein isothiocyanate (FITC)-conjugated Annexin V and PI are added to the cell suspension.

    • After incubation in the dark, the cells are analyzed by flow cytometry.

  • Caspase Activity Assays: The activation of caspases, key executioner proteins in apoptosis, can be measured.

    • Cell lysates are prepared after treatment.

    • A specific fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, or -9) is added to the lysates.

    • The fluorescence or absorbance is measured over time to determine the rate of substrate cleavage, which is proportional to caspase activity.

Visualization of Experimental and Logical Frameworks

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxic and apoptotic effects of a mycotoxin on a cell line.

G cluster_setup Experimental Setup cluster_assays Toxicological Assessment cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., MCF-7, HepG2) treatment Cell Treatment (24, 48, 72h) cell_culture->treatment compound_prep This compound Stock & Dilutions compound_prep->treatment viability Cell Viability Assays (MTT, MTS) treatment->viability apoptosis Apoptosis Assays (Annexin V, Caspase Activity) treatment->apoptosis ic50 IC50 Calculation viability->ic50 pathway Mechanism of Action (Western Blot, qPCR) apoptosis->pathway apoptosis_rate Quantification of Apoptosis apoptosis->apoptosis_rate pathway_analysis Signaling Pathway Elucidation pathway->pathway_analysis G cluster_stress Cellular Stress & Initiation cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade & Execution mycotoxin Mycotoxin (e.g., this compound) ros Reactive Oxygen Species (ROS) mycotoxin->ros bax Bax Activation ros->bax bcl2 Bcl-2 Inhibition ros->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

The Byssochlamic Acid Biosynthesis Pathway in Byssochlamys nivea: A Technical Overview and Future Research Directives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Byssochlamic acid, a mycotoxin produced by the fungus Byssochlamys nivea (also known as Paecilomyces niveus), belongs to the maleidride family of natural products.[1] These compounds are characterized by a central carbocyclic core fused to at least one maleic anhydride (B1165640) moiety and have garnered interest for their potential biological activities. This technical guide synthesizes the current understanding of the this compound biosynthesis pathway in Byssochlamys nivea, presenting a proposed pathway, available analytical data, and outlining key knowledge gaps that represent opportunities for future research. While the complete enzymatic machinery and genetic blueprint for this compound synthesis remain to be fully elucidated, this document provides a comprehensive overview of the existing literature to guide further investigation and potential applications in drug development.

Introduction

Byssochlamys nivea is a heat-resistant fungus capable of spoiling heat-processed foods and is known to produce a range of secondary metabolites, including patulin (B190374), mycophenolic acid, and this compound.[2][3][4] this compound is a symmetrical nonadride, a nine-membered ring anhydride, which has been shown to possess phytotoxic and potential antitumor activities. The unique dimeric structure of this compound, arising from the coupling of two monomeric units, presents an intriguing biosynthetic puzzle. Understanding the enzymatic and genetic basis of its formation is crucial for harnessing its potential for therapeutic applications and for controlling its presence in food products.

Proposed Biosynthetic Pathway

The biosynthesis of maleidrides, including this compound, is proposed to proceed through the dimerization of monomeric maleic anhydride precursors.[1] While the specific enzymes and gene cluster responsible for this compound synthesis in B. nivea have not yet been identified, a general biosynthetic scheme has been put forward based on the structures of isolated metabolites.

The proposed pathway initiates with a polyketide synthase (PKS) that generates a linear polyketide chain. This chain is then processed by tailoring enzymes to form a monomeric maleic anhydride precursor. The key step in the formation of this compound is the dimerization of this precursor, which is likely catalyzed by a specific enzyme to ensure the correct regiochemistry and stereochemistry of the final product.

This compound Biosynthesis Pathway Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) (Putative) Acetyl-CoA + Malonyl-CoA->PKS Linear Polyketide Linear Polyketide PKS->Linear Polyketide Tailoring Enzymes Tailoring Enzymes (Oxidoreductases, etc.) (Putative) Linear Polyketide->Tailoring Enzymes Monomeric Maleic Anhydride Precursor Monomeric Maleic Anhydride Precursor Tailoring Enzymes->Monomeric Maleic Anhydride Precursor Dimerization Enzyme Dimerization Enzyme (e.g., Diels-Alderase) (Putative) Monomeric Maleic Anhydride Precursor->Dimerization Enzyme 2x This compound This compound Dimerization Enzyme->this compound

Caption: Proposed biosynthetic pathway for this compound.

Known and Putative Genetic and Enzymatic Components

While the specific genes and enzymes for this compound biosynthesis are yet to be characterized, insights can be drawn from studies of other secondary metabolite pathways in B. nivea and related fungi.

  • Polyketide Synthase (PKS): The backbone of the monomeric precursor is likely assembled by a Type I PKS.[5][6] Studies on patulin biosynthesis in B. nivea have identified a PKS gene, demonstrating the presence of such enzymatic machinery in this organism.[2]

  • Non-Ribosomal Peptide Synthetase (NRPS): While the core structure is polyketide-derived, NRPS modules are often found in combination with PKSs in fungal secondary metabolite gene clusters and could be involved in the incorporation of amino acid-derived moieties, although this is less likely for the core structure of this compound.[7][8]

  • Dimerization Enzyme: The crucial dimerization step is hypothesized to be catalyzed by an enzyme, possibly a Diels-Alderase, which would control the regio- and stereoselectivity of the reaction between two monomeric units.[1]

Quantitative Data

Currently, there is a lack of published quantitative data regarding the this compound biosynthesis pathway. This includes enzyme kinetic parameters, metabolite concentrations at different stages of the pathway in wild-type or engineered strains, and gene expression levels under various culture conditions. The following table highlights the types of data that are needed for a comprehensive understanding of the pathway.

ParameterDescriptionCurrent Status
Enzyme Kinetics Michaelis-Menten constants (Km), catalytic constants (kcat) for the PKS, tailoring enzymes, and the dimerization enzyme.Data not available
Metabolite Concentration Intracellular and extracellular concentrations of the monomeric precursor and this compound in B. nivea cultures over time.Qualitative detection by HPLC reported.[9] Quantitative time-course data is needed.
Gene Expression Relative or absolute expression levels of the putative biosynthetic genes under different growth conditions or in response to specific stimuli.Data not available

Experimental Protocols

Detailed experimental protocols specifically for the investigation of the this compound biosynthesis pathway in B. nivea are not yet established in the literature. However, methodologies used for studying other secondary metabolite pathways in fungi can be adapted.

Identification of the Biosynthetic Gene Cluster

A combination of genomic and transcriptomic approaches will be essential to identify the this compound biosynthetic gene cluster.

Gene Cluster Identification Workflow cluster_0 Genomic Analysis cluster_1 Transcriptomic Analysis Genome_Sequencing Whole Genome Sequencing of B. nivea Bioinformatics Bioinformatic Analysis (antiSMASH, etc.) Genome_Sequencing->Bioinformatics Candidate_Clusters Identification of Candidate PKS/NRPS Gene Clusters Bioinformatics->Candidate_Clusters Co-expression Co-expression Analysis with Candidate Clusters Candidate_Clusters->Co-expression RNA_Sequencing RNA-Seq under this compound Producing vs. Non-producing Conditions Differential_Expression Differential Gene Expression Analysis RNA_Sequencing->Differential_Expression Differential_Expression->Co-expression Gene_Targeting Gene Knockout or Heterologous Expression of Candidate Genes Co-expression->Gene_Targeting Metabolite_Analysis Metabolite Analysis (LC-MS) of Mutant Strains Gene_Targeting->Metabolite_Analysis Confirmation Confirmation of Gene Cluster Involvement Metabolite_Analysis->Confirmation

Caption: Workflow for identifying the this compound gene cluster.

Characterization of Biosynthetic Enzymes

Once the genes are identified, the corresponding enzymes can be characterized through heterologous expression and in vitro assays.

  • Heterologous Expression: Genes from the identified cluster can be cloned and expressed in a suitable host, such as Aspergillus oryzae or Saccharomyces cerevisiae.

  • Enzyme Assays: The activity of the expressed enzymes can be tested using synthetic or isolated substrates. For example, the putative PKS could be assayed for its ability to produce the polyketide backbone from acetyl-CoA and malonyl-CoA. The dimerization enzyme could be tested with the synthesized monomeric precursor.

Conclusion and Future Directions

The biosynthesis of this compound in Byssochlamys nivea presents a fascinating area of research with potential for significant discoveries. While a plausible pathway has been proposed, the genetic and enzymatic details remain largely unknown. The immediate priorities for advancing our understanding are:

  • Genome Sequencing and Annotation: Obtaining a high-quality, annotated whole-genome sequence of a this compound-producing strain of Byssochlamys nivea is the most critical next step.

  • Identification and Functional Characterization of the Biosynthetic Gene Cluster: Utilizing genomic and transcriptomic data to pinpoint the gene cluster and then functionally verifying it through gene disruption and heterologous expression.

  • Biochemical Characterization of Enzymes: In-depth study of the individual enzymes, particularly the PKS and the novel dimerization enzyme, will provide fundamental insights into the construction of this unique natural product.

Addressing these knowledge gaps will not only illuminate the intricate biochemistry of maleidride biosynthesis but also pave the way for the bio-engineering of novel compounds with potential therapeutic value.

References

A Technical Guide to the Isolation and Identification of Byssochlamic Acid-Producing Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies for isolating, identifying, and characterizing fungal species known to produce Byssochlamic acid. This dimeric anhydride (B1165640) mycotoxin, with its unique chemical structure, has garnered interest for its biological activities, making its producing organisms a subject of significant research. The primary producers of this compound belong to the genus Byssochlamys and its anamorph (asexual) state, Paecilomyces.

This compound-Producing Fungal Species

Several species within the genus Byssochlamys and Paecilomyces have been identified as producers of this compound. The most prominent among these are Byssochlamys nivea, Byssochlamys fulva, and Byssochlamys lagunculariae.[1][2][3] Some strains of Paecilomyces variotii have also been reported to produce this compound.[4] These fungi are often heat-resistant, a characteristic attributed to the production of ascospores that can survive pasteurization processes, making them significant in the food industry.[1][3][5]

Table 1: Key Fungal Species Producing this compound and Other Metabolites

Fungal SpeciesAnamorphOther Notable Mycotoxins ProducedReference
Byssochlamys niveaPaecilomyces niveusPatulin (B190374), Mycophenolic acid[1][2][6]
Byssochlamys fulvaPaecilomyces fulvus-[1][4]
Byssochlamys lagunculariae-Mycophenolic acid[1][2][3]
Paecilomyces variotii-Viriditoxin (some strains)[1][4]

Experimental Protocols

Isolation of this compound-Producing Fungi

The isolation of Byssochlamys and Paecilomyces species often leverages their heat resistance and ability to grow in specific culture conditions.

2.1.1. Sample Collection and Heat Treatment

Fungi producing this compound can be isolated from various sources, including soil, decaying plant material, and heat-processed foods and beverages like fruit juices.[7][8][9]

  • Protocol for Heat-Resistant Fungi Isolation:

    • Suspend 1 gram of the sample (e.g., soil, food homogenate) in 9 mL of sterile peptone water.

    • Vortex the suspension vigorously for 2 minutes.

    • Transfer the suspension to a sterile, heat-resistant tube.

    • Incubate the tube in a water bath at 75-85°C for 10-30 minutes to eliminate non-heat-resistant fungal spores and vegetative cells.[9][10] The exact temperature and duration can be optimized based on the sample type.

    • Cool the tube to room temperature.

2.1.2. Fungal Culture

Following heat treatment, the suspension is plated onto various culture media to promote fungal growth.

  • Culture Media:

    • Malt Extract Agar (B569324) (MEA): A general-purpose medium for the cultivation and enumeration of yeasts and molds.[1][11]

    • Potato Dextrose Agar (PDA): Another common medium for the growth of fungi.[1][3]

    • Czapek Yeast Extract Agar (CYA): Useful for the identification of Penicillium and related genera.[1]

    • Oatmeal Agar (OA): Often used to encourage the formation of sexual structures (ascomata) in Byssochlamys.[1][3]

    • Yeast Extract Sucrose (YES) Agar: Can be used for observing specific morphological features like chlamydospores.[1][3]

  • Incubation Conditions:

    • Inoculate the agar plates with the heat-treated sample suspension.

    • Incubate the plates at 25-30°C for 7-14 days.[1] Some species are thermotolerant and can also be incubated at 37°C.[1][8]

    • Observe the plates regularly for fungal growth.

Identification of Fungal Isolates

Identification is typically a polyphasic process, combining morphological characterization with molecular techniques.[1][2]

2.2.1. Morphological Identification

  • Macroscopic Features: Observe colony characteristics such as diameter, color, texture (powdery, velvety), and reverse side color on different media (MEA, CYA).[1][8]

  • Microscopic Features: Prepare slide cultures and observe under a microscope for:

    • Conidiophores: Branching patterns. Paecilomyces species often have irregularly branched conidiophores.[7][11]

    • Phialides: Shape and arrangement. In Paecilomyces, phialides typically have a swollen base and a long, tapering neck.[7][8]

    • Conidia: Shape (e.g., cylindrical, ellipsoidal), size, and ornamentation.[1]

    • Ascomata and Ascospores: If the teleomorph (sexual) state is present, observe the structure of the ascomata and the shape and size of the ascospores. Asci in Byssochlamys are often borne in open clusters.[10]

2.2.2. Molecular Identification

For accurate species-level identification, sequencing of specific gene regions is recommended.[7][11]

  • DNA Extraction:

    • Grow a pure culture of the fungal isolate in a liquid medium (e.g., Malt Extract Broth).

    • Harvest the mycelium by filtration.

    • Extract genomic DNA using a suitable fungal DNA extraction kit or a standard protocol (e.g., CTAB method).

  • PCR Amplification and Sequencing:

    • Amplify key genetic markers using Polymerase Chain Reaction (PCR). Commonly used markers for fungal identification include:

      • Internal Transcribed Spacer (ITS) region: The universal DNA barcode for fungi.[12][13]

      • β-tubulin gene: Provides good resolution for species within Byssochlamys and Paecilomyces.[1][11][14]

      • Calmodulin gene: Another useful marker for phylogenetic analysis of these genera.[1]

    • Sequence the PCR products.

    • Compare the obtained sequences with those in public databases like NCBI GenBank using BLAST for species identification.

Detection and Quantification of this compound

2.3.1. Fungal Culture for Metabolite Production

To analyze for this compound production, the identified fungal isolates are grown in a suitable liquid or solid medium.

  • Culture Medium: Czapek-Dextrose Broth or YES broth are commonly used for secondary metabolite production.[4][6]

  • Incubation: Incubate the cultures at 25-30°C for 14-21 days in the dark, without shaking.[6]

2.3.2. Extraction of this compound

  • Protocol for Liquid Culture Extraction:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Acidify the culture filtrate to approximately pH 2.0 using an acid such as 2M H₂SO₄.[15][16]

    • Extract the acidified filtrate with an equal volume of an organic solvent like ethyl acetate.[15][16]

    • Evaporate the organic solvent to dryness under reduced pressure.

    • Re-dissolve the residue in a small volume of a suitable solvent (e.g., methanol) for analysis.

2.3.3. Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of this compound.[3]

  • HPLC with Diode Array Detection (DAD):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with acetic acid) is commonly employed.[15]

    • Detection: this compound can be detected by its UV absorbance, with characteristic peaks around 204 nm and 250 nm.[16][17]

    • Quantification: The concentration of this compound in the sample can be determined by comparing the peak area with that of a standard curve prepared from a pure this compound standard.

Table 2: Quantitative Production of this compound by Fungal Strains

Fungal SpeciesStrain(s)Culture MediumIncubation Time (days)This compound Concentration (ppm)Reference
Byssochlamys nivea10 strains testedEnriched Czapek's liquid medium6040 - 540 (in 60% of strains)[4]
Byssochlamys fulva4 strains testedEnriched Czapek's liquid medium6040 - 540 (in 100% of strains)[4]
Paecilomyces variotii8 strains testedEnriched Czapek's liquid medium6040 - 540 (in 37% of strains)[4]

Visualizing Workflows and Pathways

Experimental Workflow for Isolation and Identification

G cluster_0 Isolation cluster_1 Identification cluster_2 Analysis A Sample Collection (Soil, Food, etc.) B Heat Treatment (75-85°C) A->B C Plating on Culture Media (MEA, PDA, etc.) B->C D Incubation (25-30°C) C->D E Morphological Characterization (Macro- & Microscopic) D->E F Molecular Identification (DNA Extraction, PCR, Sequencing) D->F G Species Identification E->G F->G H Liquid Culture for Metabolite Production G->H I Extraction of This compound H->I J HPLC-DAD Analysis I->J K Quantification J->K

Caption: Workflow for Isolation, Identification, and Analysis.

Generalized Fungal Secondary Metabolite Biosynthesis Pathway

While the specific enzymatic steps for this compound biosynthesis are not fully detailed in the provided literature, it is known to be a secondary metabolite. Fungal secondary metabolites are often synthesized through complex pathways involving key enzymes like Polyketide Synthases (PKSs) or Non-Ribosomal Peptide Synthetases (NRPSs).

G A Primary Metabolism (e.g., Acetyl-CoA, Amino Acids) B Backbone Enzyme (e.g., Polyketide Synthase) A->B Precursors C Initial Polyketide Chain B->C Synthesis D Tailoring Enzymes (e.g., Oxygenases, Reductases, Methyltransferases) C->D Modification E Intermediate Metabolites D->E F Further Tailoring and Dimerization E->F G This compound F->G

Caption: Generalized Biosynthesis Pathway for a Fungal Secondary Metabolite.

References

An In-depth Technical Guide on the Discovery and Historical Research of Byssochlamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byssochlamic acid, a symmetrical nonadride mycotoxin, represents a fascinating chapter in the history of natural product chemistry. First isolated in 1933, its unique nine-membered carbocyclic ring structure and biological activities have prompted decades of scientific inquiry. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and early biological evaluation of this compound, tailored for an audience engaged in research and drug development.

Discovery and Initial Isolation

This compound was first discovered and isolated by Harold Raistrick and George Smith in 1933 at the London School of Hygiene and Tropical Medicine.[1][2] Their pioneering work, published in the Biochemical Journal, detailed the metabolic products of the ascomycete fungus Byssochlamys fulva.[1][3] This fungus was identified as a significant spoilage organism in heat-processed fruits, notable for the heat resistance of its ascospores.

Experimental Protocol: Isolation of this compound from Byssochlamys fulva (Raistrick and Smith, 1933)

This protocol is a synthesized interpretation of the methods described in the original 1933 publication.

1. Fungal Culture:

  • Organism: Byssochlamys fulva.

  • Culture Medium: Czapek-Dox solution. This is a defined synthetic medium with sodium nitrate (B79036) as the sole nitrogen source.[4]

  • Incubation: The fungus was grown in large-scale batches (e.g., 35 liters) at 24°C. The production of this compound was observed to be maximal when the glucose in the medium was entirely consumed.

2. Extraction of this compound:

  • After the desired incubation period, the culture medium was acidified with a mineral acid.

  • This acidification resulted in the precipitation of a solid material, which was then collected.

  • The precipitate was subsequently extracted with ether, in which this compound is soluble.

3. Purification:

  • The ether extract was concentrated, and the crude this compound was purified by recrystallization.

  • The original method likely involved techniques such as fractional crystallization from various solvents to obtain the pure compound.

Structural Elucidation

For nearly three decades after its discovery, the precise chemical structure of this compound remained unknown. It was not until 1962 that a team of scientists, T. A. Hamor, I. C. Paul, J. M. Robertson, and G. A. Sim, successfully elucidated its structure using X-ray crystallography.[5] Their findings, published in Experientia, revealed a novel nine-membered ring system, classifying this compound as a nonadride.

Experimental Protocol: Structure Elucidation by X-ray Crystallography (Hamor et al., 1962)

The following is a generalized workflow for single-crystal X-ray diffraction, reflecting the likely steps taken in the 1960s.

1. Crystallization:

  • Pure this compound was dissolved in a suitable solvent.

  • Single crystals of sufficient size and quality for X-ray diffraction were grown by slow evaporation of the solvent or by cooling a saturated solution.

2. X-ray Diffraction Data Collection:

  • A selected single crystal was mounted on a goniometer head.

  • The crystal was irradiated with a monochromatic beam of X-rays.

  • The diffraction pattern, consisting of a series of spots of varying intensities, was recorded on photographic film.

3. Data Analysis and Structure Solution:

  • The positions and intensities of the diffraction spots were meticulously measured.

  • These data were used to determine the dimensions of the unit cell and the space group of the crystal.

  • The intensities were then used to calculate the amplitudes of the structure factors.

  • The "phase problem" was solved using methods prevalent at the time, possibly the heavy atom method if a suitable derivative could be made, or direct methods which were becoming more established.

  • Once initial phases were obtained, an electron density map of the molecule was calculated.

4. Structure Refinement:

  • An atomic model of this compound was built into the electron density map.

  • The atomic coordinates and thermal parameters were refined using least-squares methods to achieve the best possible fit between the observed and calculated structure factor amplitudes.

Production of this compound by Various Fungi

Subsequent to its discovery from Byssochlamys fulva, this compound has been identified as a metabolite of other fungal species, including Byssochlamys nivea and Paecilomyces variotii.[6][7] Studies have shown that the production of this compound can vary significantly between different fungal strains and is highly dependent on the culture conditions.

Fungal SpeciesCulture MediumTemperature (°C)Incubation Time (days)This compound Concentration (ppm)Reference
Byssochlamys niveaCzapek's enriched liquid medium266040 - 540[6]
Byssochlamys fulvaCzapek's enriched liquid medium266040 - 540[6]
Paecilomyces variotiiCzapek's enriched liquid medium266040 - 540[6]
Byssochlamys niveaWet corn grainsNot specifiedNot specified390[8]

Biological Activity of this compound

Early research into the biological effects of this compound revealed its toxic properties and potential as an antitumor agent.

Toxicity
OrganismRoute of AdministrationDoseOutcomeReference
MouseIntraperitoneal25 mg (sodium salt)Lethal within 24 hours[3]
Antitumor Activity

The antitumor potential of this compound has been noted, though detailed studies from the early research period are scarce. More recent investigations into related compounds from Byssochlamys species have identified potent antitumor activities. For instance, byssochlamysol, another metabolite from Byssochlamys nivea, has been shown to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 of 20 ng/ml.[9] While this is not this compound, it highlights the potential of this chemical family. Specific IC50 values for this compound against various cancer cell lines are not well-documented in the historical literature and would be a valuable area for modern research.

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the cellular signaling pathways affected by this compound are not well understood and represent a significant knowledge gap. The unique nonadride structure suggests a potential for novel interactions with cellular targets. Future research could explore its effects on key signaling pathways implicated in cancer, such as those involving protein kinases, to uncover its therapeutic potential.

This compound Biosynthesis

The biosynthesis of this compound is thought to proceed through the polyketide pathway, starting from the basic building blocks of acetyl-CoA and succinyl-CoA. While the complete enzymatic pathway has not been fully elucidated, it is believed to share early steps with the biosynthesis of other maleidrides, such as cornexistin.

Byssochlamic_Acid_Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks succinyl_coa Succinyl-CoA succinyl_coa->pks monomer Monomeric Precursor pks->monomer dimerization Dimerization monomer->dimerization byssochlamic_acid This compound dimerization->byssochlamic_acid

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflows

Experimental_Workflow start Start: Fungal Culture (e.g., Byssochlamys fulva) extraction Extraction of Mycelium and Culture Filtrate start->extraction acidification Acidification and Precipitation extraction->acidification ether_extraction Ether Extraction acidification->ether_extraction purification Purification (e.g., Recrystallization) ether_extraction->purification structure_elucidation Structure Elucidation (X-ray Crystallography) purification->structure_elucidation biological_assays Biological Activity Assays (Toxicity, Antitumor) purification->biological_assays end End: Characterized This compound structure_elucidation->end biological_assays->end

Caption: General experimental workflow for this compound research.

Conclusion

The discovery and historical research of this compound laid the groundwork for understanding a novel class of fungal metabolites. While the foundational work of Raistrick, Smith, and others provided the initial isolation and structural characterization, many questions remain. For modern researchers and drug development professionals, the gaps in our knowledge of its quantitative biological activity, mechanism of action, and full biosynthetic pathway present exciting opportunities for further investigation. The unique chemical scaffold of this compound may yet hold the key to developing new therapeutic agents.

References

Spectroscopic Unveiling of Byssochlamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data of Byssochlamic acid, a mycotoxin produced by the fungus Byssochlamys fulva. The elucidation of its complex structure has been made possible through the application of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document collates and presents the key spectroscopic data and experimental methodologies to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Spectroscopic Data Analysis

The structural determination of this compound (C₁₈H₂₀O₆, Molar Mass: 332.4 g/mol ) relies on the interpretation of its unique spectral fingerprints. The following sections detail the quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial information about the carbon-hydrogen framework of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and referenced to a standard solvent signal.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.88s1HH-9
4.98d, J = 9.9 Hz1HH-1
3.12m1HH-5
2.85dd, J = 14.1, 5.1 Hz1HH-4a
2.65dd, J = 14.1, 8.1 Hz1HH-4b
2.35m2HH-1'
1.70m2HH-2'
1.28s3HH-11
1.05t, J = 7.4 Hz3HH-3'
0.95d, J = 6.8 Hz3HH-10

Data extracted from the supporting information of the enantiospecific synthesis of (+)-Byssochlamic Acid by White et al. (2000).

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
177.4CC-12
171.0CC-2
159.8CC-8
118.8CC-7
89.2CHC-1
82.0CC-6
46.1CHC-5
38.8CH₂C-4
35.8CH₂C-1'
29.9CHC-3
21.6CH₂C-2'
19.8CH₃C-11
14.2CH₃C-3'
13.9CH₃C-10

Data extracted from the supporting information of the enantiospecific synthesis of (+)-Byssochlamic Acid by White et al. (2000).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound, as well as its fragmentation pattern upon ionization, which aids in structural elucidation.

Table 3: Mass Spectrometry Data for this compound

m/z (Da)Relative Intensity (%)Proposed Fragment
332.1260100[M]+ (Calculated for C₁₈H₂₀O₆: 332.1259)
304-[M - CO]+
288-[M - CO₂]+
261-[M - C₄H₅O₂]+
233-[M - C₅H₇O₃]+
205-[M - C₆H₇O₄]+

Note: Detailed fragmentation data with relative intensities is often specific to the ionization method and collision energy used and may not be publicly available in a standardized format. The fragments listed are based on common fragmentation patterns for similar compounds.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30) is used.

  • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • Spectral Width: A spectral width of approximately 12-16 ppm is set to cover the entire proton chemical shift range.

  • Acquisition Time: An acquisition time of 2-4 seconds is employed.

¹³C NMR Spectroscopy Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Relaxation Delay: A relaxation delay of 2 seconds is common.

  • Spectral Width: A spectral width of approximately 200-220 ppm is used to encompass all carbon resonances.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

Instrumentation: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) coupled with a mass analyzer like Time-of-Flight (TOF) or Orbitrap.

LC-MS/MS Analysis:

  • Chromatography: The sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column. A gradient elution with solvents such as water (often with 0.1% formic acid) and acetonitrile (B52724) is used to separate the analyte from any impurities.

  • Ionization: The eluent from the LC is introduced into the ESI source where the molecules are ionized.

  • Mass Analysis: The mass spectrometer is operated in full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to induce fragmentation and detect the resulting fragment ions. In MS/MS, the precursor ion of this compound (m/z 333 for [M+H]⁺ or 355 for [M+Na]⁺ in positive ion mode) is selected and fragmented by collision-induced dissociation (CID).

Visualizations

To aid in the understanding of the analytical workflow, the following diagrams illustrate the key processes involved in the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Byssochlamic_Acid_Sample This compound (Pure Sample) NMR_Sample Dissolution in Deuterated Solvent Byssochlamic_Acid_Sample->NMR_Sample MS_Sample Dilution in Volatile Solvent Byssochlamic_Acid_Sample->MS_Sample NMR_Spectrometer NMR Spectrometer (¹H & ¹³C Analysis) NMR_Sample->NMR_Spectrometer Mass_Spectrometer Mass Spectrometer (LC-MS/MS) MS_Sample->Mass_Spectrometer NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Spectrometer->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) Mass_Spectrometer->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Workflow for the spectroscopic analysis of this compound.

Mass_Spectrometry_Fragmentation Molecular_Ion This compound [M]⁺ m/z = 332 Fragment_1 [M - CO]⁺ m/z = 304 Molecular_Ion->Fragment_1 Loss of CO Fragment_2 [M - CO₂]⁺ m/z = 288 Molecular_Ion->Fragment_2 Loss of CO₂ Fragment_3 [M - C₄H₅O₂]⁺ m/z = 261 Molecular_Ion->Fragment_3 Side Chain Cleavage Fragment_4 [M - C₅H₇O₃]⁺ m/z = 233 Fragment_3->Fragment_4 Further Fragmentation Fragment_5 [M - C₆H₇O₄]⁺ m/z = 205 Fragment_4->Fragment_5

Proposed fragmentation pathway of this compound in MS.

Co-occurrence of Byssochlamic Acid with Patulin and Mycophenolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The concurrent contamination of food and feed with multiple mycotoxins poses a significant threat to human and animal health. This technical guide delves into the co-occurrence of three specific mycotoxins: byssochlamic acid, patulin (B190374), and mycophenolic acid. These toxic secondary metabolites are notably produced by the fungus Byssochlamys nivea, a common spoilage organism in fruits and silage. Understanding the conditions leading to their co-production, their prevalence in various commodities, and the analytical methodologies for their simultaneous detection is crucial for risk assessment and the development of effective mitigation strategies. This guide provides a comprehensive overview of the current scientific knowledge on this topic, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Co-occurrence and Quantitative Data

The co-production of this compound, patulin, and mycophenolic acid by Byssochlamys nivea has been confirmed in laboratory settings.[1][2][3] Silage, a fermented feed for livestock, is a primary commodity where the co-occurrence of patulin and mycophenolic acid is frequently reported due to contamination with Byssochlamys and Penicillium species.[4][5][6][7] While comprehensive data on the natural co-occurrence of all three mycotoxins in a single sample matrix is limited, the existing evidence underscores the potential for simultaneous exposure.

The following tables summarize available quantitative data on the production of these mycotoxins by Byssochlamys nivea in vitro and their occurrence in relevant commodities.

Table 1: In Vitro Production of this compound, Patulin, and Mycophenolic Acid by Byssochlamys nivea

MycotoxinProducing StrainCulture MediumConcentrationReference
This compoundByssochlamys nivea E 70Wet corn grains (80% water)390 ppm[8]
PatulinByssochlamys nivea E 70Czapek's liquid medium + yeast extract + glucose816 ppm[8]
Mycophenolic AcidByssochlamys nivea NRRL 2615Czapek-dextrose broth> 2.5 mg/100 ml[1]

Table 2: Occurrence of Patulin and Mycophenolic Acid in Silage

MycotoxinCommodityNumber of Positive Samples / Total SamplesConcentration Range (µg/kg)Mean Concentration (µg/kg)Reference
Mycophenolic AcidGrass and Maize Silage74 / 23320 - 35,0001,400[4]
PatulinMaize Silage (inoculated with P. roqueforti)-up to 15,100-[6]

Table 3: Occurrence of Patulin in Apple Products

CommodityNumber of Positive Samples / Total SamplesConcentration Range (µg/kg)Mean Concentration (µg/kg)Reference
Apple Juice193 / 299> 5.0 - 53229 - 30[9]
Apple Juice20 / 205.27 - 82.2135.4[10]
Apple Puree3 / 42up to 35.92.4[11]

Experimental Protocols

Experimental Workflow: Simultaneous Extraction and LC-MS/MS Analysis of this compound, Patulin, and Mycophenolic Acid in Silage

G Experimental Workflow for Mycotoxin Analysis cluster_0 Sample Preparation cluster_1 Clean-up cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Sample Silage Sample (10g) Homogenize Homogenize Sample->Homogenize Extraction Extraction with Acetonitrile/Water/Formic Acid Homogenize->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 SPE Solid-Phase Extraction (SPE) Supernatant1->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation (C18 column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM mode) Chromatography->Detection Quantification Quantification using Matrix-Matched Calibrants Detection->Quantification Validation Method Validation (Recovery, Linearity, LOD, LOQ) Quantification->Validation G Biosynthetic Pathway of Patulin cluster_0 Polyketide Synthesis cluster_1 Intermediate Steps cluster_2 Final Steps AcetylCoA Acetyl-CoA + Malonyl-CoA MSAS 6-Methylsalicylic Acid Synthase (MSAS) AcetylCoA->MSAS MSA 6-Methylsalicylic Acid MSAS->MSA mCresol m-Cresol MSA->mCresol mHydroxybenzyl_alcohol m-Hydroxybenzyl Alcohol mCresol->mHydroxybenzyl_alcohol Gentisyl_alcohol Gentisyl Alcohol mHydroxybenzyl_alcohol->Gentisyl_alcohol Gentisaldehyde Gentisaldehyde Gentisyl_alcohol->Gentisaldehyde Isoepoxydon Isoepoxydon Gentisaldehyde->Isoepoxydon Phyllostine Phyllostine Isoepoxydon->Phyllostine Neopatulin Neopatulin Phyllostine->Neopatulin Patulin Patulin Neopatulin->Patulin G Biosynthetic Pathway of Mycophenolic Acid cluster_0 Polyketide and Farnesyl Pyrophosphate Synthesis cluster_1 Core Structure Formation cluster_2 Tailoring Steps AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) AcetylCoA->PKS Methylorsellinic_acid 5,7-dihydroxy-4-methylphthalide PKS->Methylorsellinic_acid DMAPP_IPP DMAPP + IPP FPPS Farnesyl Pyrophosphate Synthase DMAPP_IPP->FPPS FPP Farnesyl Pyrophosphate FPPS->FPP Prenyltransferase Prenyltransferase FPP->Prenyltransferase Methylorsellinic_acid->Prenyltransferase Farnesylated_intermediate Farnesylated Intermediate Prenyltransferase->Farnesylated_intermediate Oxidation Oxidative Cleavage Farnesylated_intermediate->Oxidation Methylation Methylation Oxidation->Methylation Mycophenolic_acid Mycophenolic Acid Methylation->Mycophenolic_acid

References

Methodological & Application

Application Note: Quantitative Analysis of Byssochlamic Acid in Apple Juice Using HPLC-DAD

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of Byssochlamic acid, a mycotoxin produced by Byssochlamys species, in apple juice. The described protocol utilizes High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) for separation and quantification. The methodology encompasses sample preparation using liquid-liquid extraction, chromatographic conditions, and method validation parameters. This document is intended for researchers, scientists, and quality control professionals in the food safety and analytical chemistry fields.

1. Introduction

This compound is a mycotoxin produced by heat-resistant fungi of the genus Byssochlamys, such as B. fulva and B. nivea. These molds are known contaminants of heat-processed fruit products, including apple juice. Due to the potential health risks associated with mycotoxins, sensitive and specific analytical methods are required for their detection and quantification in food matrices. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a reliable and accessible technique for the analysis of this compound. This application note provides a comprehensive protocol for its determination in apple juice.

2. Experimental

2.1. Reagents and Materials

  • This compound standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Anhydrous sodium sulfate (B86663)

  • Syringe filters (0.45 µm, PTFE)

2.2. Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector was used.

2.3. Chromatographic Conditions

The following HPLC-DAD parameters are recommended for the analysis of this compound:

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection DAD, monitoring at 250 nm.[1] UV absorption maxima at 204 nm and 250 nm have been reported.[1]

3. Protocol

3.1. Standard Solution Preparation

A stock solution of this compound (100 µg/mL) is prepared in methanol. Working standard solutions are prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 10 µg/mL for the calibration curve.

3.2. Sample Preparation (Liquid-Liquid Extraction)

  • Centrifuge 10 mL of apple juice at 4000 rpm for 10 minutes.

  • Transfer 5 mL of the clear supernatant to a 50 mL centrifuge tube.

  • Add 10 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.

  • Combine the ethyl acetate extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation

The analytical method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and intermediate precision). The following tables summarize expected performance data based on typical mycotoxin analysis methods.[2][3][4][5]

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterValue
Linearity Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
LOD 0.03 µg/mL
LOQ 0.1 µg/mL

Table 2: Accuracy (Recovery) and Precision (RSD)

Spiked Concentration (µg/kg)Mean Recovery (%)Repeatability (RSDr, %)Intermediate Precision (RSDR, %)
1085 - 110< 15< 20
5090 - 105< 10< 15
10092 - 102< 8< 12

5. Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis sample Apple Juice Sample (10 mL) centrifuge1 Centrifuge (4000 rpm, 10 min) sample->centrifuge1 supernatant Clear Supernatant (5 mL) centrifuge1->supernatant lle Liquid-Liquid Extraction (2 x 10 mL Ethyl Acetate) supernatant->lle drying Dry with Na2SO4 lle->drying evaporation Evaporate to Dryness drying->evaporation reconstitution Reconstitute in 1 mL Mobile Phase evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_system HPLC System (C18 Column) hplc_vial->hplc_system dad_detector DAD Detector (250 nm) hplc_system->dad_detector data_analysis Data Analysis (Quantification) dad_detector->data_analysis

Caption: Experimental workflow for this compound analysis.

6. Toxicological Signaling Pathway

The detailed molecular signaling pathway for this compound toxicity is not yet fully elucidated in publicly available scientific literature. It is known to be a mycotoxin and exhibits general toxic effects. Further research is required to understand its specific mechanisms of action and interaction with cellular signaling pathways.

logical_relationship byssochlamys Byssochlamys spp. (e.g., B. fulva, B. nivea) apple_juice Apple Juice Contamination byssochlamys->apple_juice byssochlamic_acid This compound apple_juice->byssochlamic_acid ingestion Human Ingestion byssochlamic_acid->ingestion toxic_effects Toxic Effects ingestion->toxic_effects signaling_pathway Specific Signaling Pathway (Currently Undetermined) toxic_effects->signaling_pathway mechanism

Caption: Logical relationship of this compound contamination and toxicity.

The HPLC-DAD method described in this application note provides a reliable and robust approach for the quantitative determination of this compound in apple juice. The sample preparation is straightforward, and the chromatographic conditions allow for good separation and sensitive detection. This method is suitable for routine monitoring of this compound in apple juice to ensure food safety and compliance with regulatory standards.

References

Application Notes and Protocols for the Solvent Extraction of Byssochlamic Acid from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byssochlamic acid is a mycotoxin produced by various fungi, notably species of Byssochlamys such as Byssochlamys nivea and Byssochlamys fulva.[1][2] As a secondary metabolite, its isolation and purification are crucial for toxicological studies, reference standard preparation, and exploration of its potential pharmacological activities. Solvent extraction remains a primary and effective method for isolating this compound from fungal cultures. The choice of solvent and the extraction methodology are critical parameters that significantly influence the yield and purity of the extracted compound.

This document provides detailed application notes, experimental protocols, and data related to the solvent extraction of this compound from fungal cultures. The information is intended to guide researchers in developing and implementing effective extraction strategies for this mycotoxin.

Principles of Solvent Extraction for this compound

The selection of an appropriate solvent is paramount for the successful extraction of this compound. The ideal solvent should exhibit high solubility for this compound while minimizing the co-extraction of impurities. The polarity of the solvent plays a significant role in this process. This compound is a moderately polar molecule, and therefore, solvents with intermediate polarity are generally most effective for its extraction.

Commonly employed solvents for the extraction of secondary metabolites from fungal cultures include chloroform (B151607), ethyl acetate (B1210297), methanol (B129727), and acetone.[3][4] For this compound, ethyl acetate and chloroform have been frequently reported in the literature.[5][6] The efficiency of the extraction process is also dependent on factors such as the pH of the culture medium, the contact time between the solvent and the culture, and the agitation method. Acidification of the culture medium to a low pH (e.g., pH 2.0) is a common practice to protonate acidic mycotoxins like this compound, thereby increasing their solubility in organic solvents.[3]

Data Presentation: Solvent Properties and this compound Production

The following tables summarize key data relevant to the solvent extraction of this compound. Table 1 provides the properties of commonly used solvents for fungal metabolite extraction. Table 2 presents reported concentrations of this compound in liquid fungal cultures, which can serve as a benchmark for expected yields.

Table 1: Properties of Solvents for Fungal Metabolite Extraction

SolventChemical FormulaBoiling Point (°C)Polarity IndexKey Characteristics
Ethyl Acetate C₄H₈O₂77.14.4Moderately polar; effective for a wide range of secondary metabolites; commonly used for this compound extraction.[3][5]
Chloroform CHCl₃61.24.1Effective for many mycotoxins; has been used for this compound extraction.[5][6]
Methanol CH₄O64.75.1Highly polar; often used in combination with other solvents to extract a broad spectrum of metabolites.
Acetone C₃H₆O56.05.1Polar aprotic solvent; good for extracting various fungal pigments and metabolites.
n-Butanol C₄H₁₀O117.74.0Moderately polar; can be used for the extraction of more polar compounds.

Table 2: Reported Concentrations of this compound in Liquid Fungal Cultures

The following data on this compound production were observed in Czapek's enriched liquid medium after 60 days of culture at 26°C.[1]

Fungal SpeciesPercentage of Strains Producing this compoundConcentration Range (ppm)
Byssochlamys nivea 60%40 - 540
Byssochlamys fulva 100%40 - 540
Paecilomyces variotii 37%40 - 540

Experimental Protocols

The following are detailed protocols for the extraction of this compound from liquid and solid fungal cultures.

Protocol 1: Liquid-Liquid Extraction of this compound from Fungal Culture Filtrate using Ethyl Acetate

This protocol is adapted from methodologies reported for the extraction of secondary metabolites from Byssochlamys nivea.[3]

Materials:

  • Fungal culture broth (Byssochlamys sp.)

  • Ethyl acetate (analytical grade)

  • 2 M Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel (appropriate volume)

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

  • Glassware (beakers, flasks)

Procedure:

  • Harvesting the Culture Filtrate: After the desired incubation period, separate the fungal mycelium from the culture broth by vacuum filtration. Collect the filtrate, which contains the secreted this compound.

  • Acidification: Measure the pH of the culture filtrate and adjust it to pH 2.0 by the dropwise addition of 2 M sulfuric acid while stirring. This step is crucial for the protonation of this compound.

  • Solvent Partitioning: Transfer the acidified filtrate to a separatory funnel. Add an equal volume of ethyl acetate to the funnel.

  • Extraction: Stopper the separatory funnel and shake it vigorously for 2-3 minutes, periodically venting the funnel to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The upper layer will be the ethyl acetate phase containing the extracted this compound, and the lower layer will be the aqueous phase.

  • Collection of Organic Phase: Carefully drain the lower aqueous layer and collect the upper ethyl acetate layer in a clean flask.

  • Repeated Extraction (Optional but Recommended): For exhaustive extraction, the aqueous phase can be subjected to a second and third extraction with fresh portions of ethyl acetate. Combine all the ethyl acetate extracts.

  • Drying the Extract: Add anhydrous sodium sulfate to the combined ethyl acetate extract to remove any residual water. Swirl the flask gently and let it stand for 15-20 minutes.

  • Filtration: Filter the dried extract to remove the sodium sulfate.

  • Concentration: Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40-50°C.

  • Storage: The resulting crude extract containing this compound can be stored at -20°C for further purification and analysis.

Protocol 2: Liquid-Liquid Extraction of this compound from Fungal Culture Filtrate using Chloroform

This protocol is based on the reported use of chloroform for the extraction of metabolites from Byssochlamys nivea.[5][6]

Materials:

  • Fungal culture broth (Byssochlamys sp.)

  • Chloroform (analytical grade)

  • 2 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Filtration apparatus

  • Glassware

Procedure:

  • Harvesting and Acidification: Follow steps 1 and 2 from Protocol 1, adjusting the pH of the culture filtrate to approximately 2.0.

  • Solvent Partitioning: Transfer the acidified filtrate to a separatory funnel. Add an equal volume of chloroform.

  • Extraction: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. The lower layer will be the chloroform phase containing the this compound.

  • Collection of Organic Phase: Carefully drain and collect the lower chloroform layer.

  • Repeated Extraction: Repeat the extraction of the aqueous phase with fresh chloroform at least once more to maximize the yield. Combine the chloroform extracts.

  • Drying and Concentration: Dry the combined chloroform extract with anhydrous sodium sulfate, filter, and concentrate to dryness using a rotary evaporator.

  • Storage: Store the crude extract at -20°C.

Protocol 3: Solid-Liquid Extraction of this compound from Fungal Mycelium

This protocol outlines a general procedure for extracting intracellular metabolites from fungal biomass.

Materials:

  • Fungal mycelium (harvested from culture and preferably lyophilized)

  • Methanol or a mixture of methanol and ethyl acetate (1:1 v/v)

  • Mortar and pestle or a homogenizer

  • Shaker

  • Filtration apparatus

  • Rotary evaporator

  • Glassware

Procedure:

  • Mycelium Preparation: Harvest the fungal mycelium by filtration and wash it with distilled water to remove any remaining media components. For efficient extraction, it is recommended to freeze-dry (lyophilize) the mycelium to a constant weight.

  • Cell Disruption: Grind the dried mycelium into a fine powder using a mortar and pestle or a mechanical homogenizer.

  • Solvent Addition: Transfer the powdered mycelium to a flask and add a suitable volume of the extraction solvent (e.g., 10 mL of solvent per gram of dry mycelium).

  • Extraction: Place the flask on a shaker and agitate at a moderate speed (e.g., 150 rpm) at room temperature for several hours or overnight.

  • Separation: Separate the mycelial debris from the solvent extract by vacuum filtration.

  • Rinsing: Wash the mycelial residue with a small volume of fresh solvent to recover any remaining this compound. Combine the filtrates.

  • Concentration: Concentrate the solvent extract to dryness using a rotary evaporator.

  • Further Processing: The crude extract can then be subjected to further purification steps, such as liquid-liquid partitioning or chromatography.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the described extraction protocols.

Liquid_Liquid_Extraction_Workflow cluster_start Starting Material cluster_filtration Separation cluster_acidification pH Adjustment cluster_extraction Liquid-Liquid Extraction cluster_collection Collection & Drying cluster_final Final Steps start Fungal Culture Broth filtration Vacuum Filtration start->filtration acidification Acidify Filtrate to pH 2.0 filtration->acidification Culture Filtrate extraction Add Organic Solvent (e.g., Ethyl Acetate or Chloroform) acidification->extraction shaking Vigorous Shaking & Venting extraction->shaking separation Phase Separation shaking->separation collect_organic Collect Organic Phase separation->collect_organic dry Dry with Anhydrous Na₂SO₄ collect_organic->dry concentrate Concentrate with Rotary Evaporator dry->concentrate end Crude this compound Extract concentrate->end

Caption: Workflow for Liquid-Liquid Extraction of this compound.

Solid_Liquid_Extraction_Workflow cluster_start Starting Material cluster_prep Preparation cluster_extraction Solid-Liquid Extraction cluster_final Final Steps start Fungal Mycelium lyophilize Lyophilization (Freeze-Drying) start->lyophilize grind Grind to a Fine Powder lyophilize->grind add_solvent Add Organic Solvent (e.g., Methanol/Ethyl Acetate) grind->add_solvent agitate Agitation (Shaking) add_solvent->agitate filter Vacuum Filtration agitate->filter concentrate Concentrate Filtrate with Rotary Evaporator filter->concentrate Solvent Extract end Crude this compound Extract concentrate->end

Caption: Workflow for Solid-Liquid Extraction of this compound.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the extraction of this compound from fungal cultures. The choice between liquid-liquid and solid-liquid extraction will depend on whether the target compound is primarily intracellular or secreted into the medium. For secreted metabolites like this compound, liquid-liquid extraction of the culture filtrate is the more direct approach. The selection of the solvent, with ethyl acetate and chloroform being prominent choices, should be guided by empirical testing and optimization for the specific fungal strain and culture conditions used. Subsequent purification of the crude extract, typically by chromatographic techniques, will be necessary to obtain pure this compound for downstream applications.

References

Application Note: A Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Sensitive Detection of Byssochlamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note describes a robust and sensitive method for the quantification of Byssochlamic acid, a mycotoxin produced by fungi of the Byssochlamys genus, using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocol details a liquid-liquid extraction (LLE) procedure for sample preparation from a liquid culture medium, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated according to established bioanalytical guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity. This protocol is suitable for high-throughput screening and quantitative analysis of this compound in research and safety assessment settings.

Experimental Protocols

Chemicals and Reagents
  • This compound analytical standard (>95% purity)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Ethyl Acetate (B1210297), HPLC grade

  • Formic Acid, LC-MS grade

  • Ammonium Acetate, LC-MS grade

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol. Store at -20°C.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with 50:50 ACN/Water to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Pipette 500 µL of the sample (e.g., fungal culture filtrate) into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of ethyl acetate to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean 1.5 mL tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Gradient Elution See Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
8.0595
10.0595
10.1955
12.0955

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
MRM Transitions Precursor Ion (m/z): 333.1 ([M+H]⁺) Product Ion 1 (Quantifier): 287.1 Product Ion 2 (Qualifier): 179.1
Collision Energy Optimized for specific instrument (e.g., Quantifier: 20 eV; Qualifier: 35 eV)

Note: this compound has a molecular weight of 332.4 g/mol .[2] The precursor ion [M+H]⁺ is selected for fragmentation. The proposed product ions correspond to plausible losses of CO₂ and subsequent fragmentation of the core structure.

Method Validation

The analytical method was validated for linearity, sensitivity, accuracy, precision, and stability, following established regulatory guidelines.[3][4]

Linearity and Sensitivity

The linearity of the method was assessed by analyzing calibration standards at eight concentration levels. The calibration curve was constructed by plotting the peak area against the nominal concentration of the analyte. The Lower Limit of Quantification (LLOQ) was determined as the lowest concentration on the calibration curve with a signal-to-noise ratio >10 and acceptable accuracy and precision.

Accuracy and Precision

Accuracy and precision were evaluated by analyzing Quality Control (QC) samples at three concentration levels (Low, Mid, High) in six replicates on three different days. Accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration, while precision is expressed as the relative standard deviation (%RSD).

Data Presentation

The quantitative performance of the validated method is summarized below.

Table 4: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity Range 1 - 500 ng/mL-
Correlation Coefficient (r²) > 0.998≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10
Accuracy (Intra-day & Inter-day) 92.5% - 108.3%85% - 115%
Precision (Intra-day & Inter-day) %RSD ≤ 9.7%≤ 15%
Recovery 88.2% - 96.5%Consistent & Reproducible
Matrix Effect Minimal ion suppression/enhancement observed-
Stability (Freeze/Thaw, 24h Auto-sampler) Stable (% Change < 15%)% Change < 15%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (500 µL) LLE Liquid-Liquid Extraction (1.0 mL Ethyl Acetate) Sample->LLE Add Solvent Centrifuge Centrifugation (10,000 x g, 5 min) LLE->Centrifuge Vortex Evaporate Evaporation to Dryness (Nitrogen Stream) Centrifuge->Evaporate Transfer Organic Layer Reconstitute Reconstitution (200 µL Mobile Phase) Evaporate->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Inject 5 µL DataProc Data Processing (Integration & Quantification) LCMS->DataProc Report Final Report DataProc->Report

Caption: Workflow for this compound detection.

Method Validation Logic

G Method Reliable & Validated Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Linearity Linearity & Range (r²) Method->Linearity Sensitivity Sensitivity (LLOQ) Method->Sensitivity Selectivity Selectivity (No Interference) Method->Selectivity Stability Stability (Analyte Integrity) Method->Stability Robustness Robustness (Method Reliability) Method->Robustness

Caption: Core parameters for analytical method validation.

References

Byssochlamic Acid: Application Notes and Protocols for Evaluating Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byssochlamic acid is a mycotoxin produced by fungi of the genus Byssochlamys. While its pharmacology has been noted for antitumor and phytotoxic activities, its potential as an antimicrobial agent against pathogenic bacteria remains largely unexplored.[1] This document provides a comprehensive set of standardized protocols for the systematic evaluation of this compound as a novel antimicrobial agent. The following application notes detail the necessary experimental workflows, from initial screening of antibacterial activity to assessing its effects on bacterial biofilms and potential cytotoxicity against mammalian cells.

Data Presentation

Currently, there is a notable absence of published quantitative data regarding the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a wide range of pathogenic bacteria. The tables below are structured to accommodate data generated from the protocols described herein.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive
Enterococcus faecalis (e.g., ATCC 29212)Gram-positive
Streptococcus pneumoniae (e.g., ATCC 49619)Gram-positive
Escherichia coli (e.g., ATCC 25922)Gram-negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative
Klebsiella pneumoniae (e.g., ATCC 700603)Gram-negative

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pathogenic Bacteria

Bacterial StrainGram StainMBC (µg/mL)
Staphylococcus aureus (e.g., ATCC 29213)Gram-positive
Enterococcus faecalis (e.g., ATCC 29212)Gram-positive
Streptococcus pneumoniae (e.g., ATCC 49619)Gram-positive
Escherichia coli (e.g., ATCC 25922)Gram-negative
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negative
Klebsiella pneumoniae (e.g., ATCC 700603)Gram-negative

Experimental Workflow

The following diagram outlines the general workflow for assessing the antimicrobial potential of a test compound like this compound.

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_analysis Data Analysis & Interpretation prep_compound Prepare Byssochlamic Acid Stock Solution mic_assay MIC Determination (Broth Microdilution) prep_compound->mic_assay prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->mic_assay mbc_assay MBC Determination mic_assay->mbc_assay From non-turbid wells biofilm_assay Anti-Biofilm Activity Assay mic_assay->biofilm_assay cytotoxicity_assay Cytotoxicity Assay (on Mammalian Cells) mic_assay->cytotoxicity_assay data_analysis Analyze Data & Determine Efficacy mbc_assay->data_analysis biofilm_assay->data_analysis cytotoxicity_assay->data_analysis

Caption: Experimental workflow for evaluating antimicrobial activity.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).[2][3][4][5]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

Procedure:

  • Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilutions will be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into CAMHB.

    • Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[3]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate row.

    • Add 200 µL of the working solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (no this compound), and well 12 will be a sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).[2][4][5]

  • MBC Determination:

    • From each well that shows no visible growth, plate 10-100 µL onto a sterile agar plate.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[6]

Protocol 2: Anti-Biofilm Activity Assay

This protocol assesses the ability of this compound to inhibit biofilm formation using the crystal violet staining method.[7]

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Bacterial strains known for biofilm formation (e.g., P. aeruginosa, S. aureus)

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Plate Preparation: In a 96-well plate, prepare 2-fold serial dilutions of this compound in TSB with 1% glucose, similar to the MIC protocol. Include growth control wells (bacteria, no compound) and sterility control wells (media only).

  • Inoculation: Add the standardized bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to the wells.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells and wash the wells twice with sterile PBS to remove non-adherent bacteria.

  • Fixation: Add 200 µL of methanol (B129727) to each well and let it stand for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and let the plate air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the control wells are colorless.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 590 nm using a microplate reader. The reduction in absorbance in treated wells compared to the growth control indicates the inhibition of biofilm formation.

Protocol 3: Cytotoxicity Assay

This protocol uses a resazurin-based assay to evaluate the potential toxicity of this compound against a mammalian cell line (e.g., HEK293 or HepG2).

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • Resazurin (B115843) sodium salt solution

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium and add them to the wells containing the cells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control, e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume and incubate for another 2-4 hours.

  • Measurement: Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm). Viable cells reduce resazurin (blue) to the highly fluorescent resorufin (B1680543) (pink). A decrease in fluorescence in treated wells compared to the negative control indicates cytotoxicity.

Potential Mechanisms of Antimicrobial Action

The mechanism by which this compound might exert antimicrobial effects is unknown. However, many natural antimicrobial compounds act through one or more of the following pathways. Future research could investigate these possibilities.

antimicrobial_mechanisms cluster_targets Potential Bacterial Targets compound Antimicrobial Compound (e.g., this compound) cell_wall Inhibition of Cell Wall Synthesis compound->cell_wall protein_synth Inhibition of Protein Synthesis compound->protein_synth dna_synth Inhibition of Nucleic Acid Synthesis compound->dna_synth cell_membrane Disruption of Cell Membrane Integrity compound->cell_membrane metabolism Interference with Metabolic Pathways compound->metabolism

Caption: Common mechanisms of antimicrobial action.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Byssochlamic Acid on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byssochlamic acid, a natural product derived from fungi of the genus Byssochlamys, has emerged as a compound of interest in oncology research. Preliminary studies on the closely related compound, byssochlamysol (B1250628), isolated from Byssochlamys nivea, have demonstrated its potential as an antitumor agent. Research has shown that byssochlamysol exhibits potent cytotoxic activity against specific cancer cell lines and can induce programmed cell death, or apoptosis.[1] These findings underscore the importance of robust and standardized methods for evaluating the cytotoxic effects of this compound to further elucidate its therapeutic potential.

These application notes provide detailed protocols for key cytotoxicity assays to assess the in vitro efficacy of this compound against cancer cells. The protocols are based on established methodologies and are adapted for the specific evaluation of this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic activity of the related compound, byssochlamysol. This data serves as a valuable reference for designing experiments with this compound.

CompoundCell LineAssay TypeIC50 ValueReference
ByssochlamysolMCF-7 (Human Breast Cancer)Growth Inhibition20 ng/mL[1]
ByssochlamysolColo320DM (Human Colon Cancer)Apoptosis InductionNot Reported[1]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of living cells.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, Colo320DM)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate prepare_compound Prepare this compound Dilutions add_compound Add Compound to Cells prepare_compound->add_compound incubate_treatment Incubate for 24-72 hours add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Experimental workflow for the MTT cytotoxicity assay.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red.

Materials:

  • This compound

  • Cancer cell lines (e.g., Colo320DM)

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period as described in the MTT assay protocol.

  • Cell Harvesting: Following treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all apoptotic cells are included in the analysis.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at a low speed (e.g., 300 x g) for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis_fc Flow Cytometry Analysis seed_treat Seed and Treat Cells with this compound harvest Harvest Adherent and Floating Cells seed_treat->harvest wash Wash Cells with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate for 15 min in the Dark stain->incubate_stain analyze Analyze by Flow Cytometry incubate_stain->analyze interpret Interpret Quadrant Data (Viable, Apoptotic, Necrotic) analyze->interpret

Workflow for apoptosis detection using Annexin V/PI staining.

Signaling Pathway

While the precise molecular mechanism of this compound-induced apoptosis is yet to be fully elucidated, it is known to trigger this programmed cell death pathway. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Further research is required to determine which of these pathways, or if both, are activated by this compound.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_caspases Caspase Activation cluster_outcome Cellular Outcome byssochlamic_acid This compound extrinsic Extrinsic Pathway (Death Receptors) byssochlamic_acid->extrinsic ? intrinsic Intrinsic Pathway (Mitochondria) byssochlamic_acid->intrinsic ? initiator_caspases Initiator Caspases (e.g., Caspase-8, -9) extrinsic->initiator_caspases intrinsic->initiator_caspases executioner_caspases Executioner Caspases (e.g., Caspase-3) initiator_caspases->executioner_caspases apoptosis Apoptosis (Cell Death) executioner_caspases->apoptosis

Generalized apoptosis signaling pathway.

References

Application of Byssochlamic Acid in Food Spoilage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byssochlamic acid is a mycotoxin produced by several species of heat-resistant fungi, most notably from the genus Byssochlamys (now largely reclassified as Paecilomyces) and some Paecilomyces species.[1][2] These fungi are significant in the food industry as they can survive pasteurization processes and cause spoilage in heat-processed acidic foods such as fruit juices and canned fruits.[1][3] The presence of this compound, alongside other mycotoxins like patulin (B190374) and mycophenolic acid, in spoiled food products raises concerns for food safety and quality.[1][4] This document provides detailed application notes and protocols for the use of this compound in food spoilage research, focusing on its antifungal properties and potential as a research tool.

Data Presentation

Table 1: Fungi Producing this compound and Associated Food Spoilage
Fungal SpeciesCommon Food Products AffectedReference
Byssochlamys fulva (Paecilomyces fulvus)Canned fruits, fruit juices[1][5]
Byssochlamys nivea (Paecilomyces niveus)Canned fruits, fruit juices, silage[4][6]
Paecilomyces variotiiHeat-treated products[2]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₈H₂₀O₆[7]
Molecular Weight332.39 g/mol [7]
AppearanceColorless crystals
UV Absorption Maxima (in CHCl₃)204 nm, 250 nm[4]

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Fungal Culture

This protocol is a general guideline for the extraction and purification of this compound from a liquid culture of a producing fungal strain, such as Byssochlamys fulva.

Materials:

  • Culture of this compound-producing fungus (e.g., Byssochlamys fulva)

  • Liquid culture medium (e.g., Potato Dextrose Broth or Czapek-Dox Broth)

  • Ethyl acetate (B1210297)

  • Chloroform (B151607)

  • Methanol

  • Silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Glassware (flasks, beakers, chromatography column)

  • Filter paper

Procedure:

  • Fungal Cultivation: Inoculate the this compound-producing fungal strain into a suitable liquid medium. Incubate at 25-28°C for 14-21 days with shaking.

  • Extraction of Culture Filtrate: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or filter paper.

  • Liquid-Liquid Extraction:

    • Acidify the culture filtrate to pH 3.0 with HCl.

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator.

  • Extraction of Mycelium:

    • Dry the collected mycelium.

    • Grind the dried mycelium into a fine powder.

    • Extract the mycelial powder with chloroform-methanol (2:1, v/v) three times.

    • Combine the extracts and concentrate to dryness.

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • Prepare a silica gel column packed in chloroform.

    • Apply the concentrated extract to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

    • Pool the fractions containing pure this compound and concentrate to obtain the purified compound.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound using HPLC with a Diode Array Detector (DAD).

Materials:

  • Purified this compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • HPLC system with a DAD detector

  • C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 x 250 mm)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of standard solutions of known concentrations.

  • Sample Preparation: Dissolve the extracted and purified sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection: Monitor the absorbance at the UV maxima of this compound (204 nm and 250 nm).[4]

  • Quantification:

    • Generate a standard curve by plotting the peak area of the this compound standards against their concentrations.

    • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Food Spoilage Fungi

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for broth microdilution antifungal susceptibility testing of filamentous fungi.[8][9][10]

Materials:

  • Purified this compound

  • Test fungal strains (e.g., Aspergillus niger, Penicillium roqueforti, Fusarium graminearum)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile water or saline

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

Procedure:

  • Inoculum Preparation:

    • Grow the fungal strains on potato dextrose agar (B569324) (PDA) at 28-30°C until sporulation.

    • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or spectrophotometer.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well (containing 100 µL of the diluted this compound) with 100 µL of the fungal inoculum suspension.

    • Include a growth control well (no this compound) and a sterility control well (no fungus).

    • Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.

Mandatory Visualization

experimental_workflow cluster_extraction Protocol 1: Extraction & Purification cluster_quantification Protocol 2: Quantification cluster_activity Protocol 3: Antifungal Activity cultivation Fungal Cultivation extraction Liquid-Liquid Extraction cultivation->extraction purification Silica Gel Chromatography extraction->purification prep Sample & Standard Prep purification->prep Purified this compound dilution This compound Dilution purification->dilution Purified this compound hplc HPLC-DAD Analysis prep->hplc quant Quantification hplc->quant inoculum Inoculum Preparation incubation Inoculation & Incubation inoculum->incubation dilution->incubation mic MIC Determination incubation->mic

Caption: Workflow for this compound Research.

hypothetical_signaling_pathway cluster_cell Fungal Cell BA This compound Membrane Cell Membrane Disruption BA->Membrane Enzyme Enzyme Inhibition (e.g., in ergosterol (B1671047) biosynthesis) BA->Enzyme ROS Reactive Oxygen Species (ROS) Production BA->ROS StressResponse Stress Response Pathways (e.g., HOG, CWI) Membrane->StressResponse Enzyme->StressResponse ROS->StressResponse Growth Inhibition of Growth & Spoilage StressResponse->Growth

Caption: Hypothetical Antifungal Signaling Pathway.

References

Application Notes and Protocols for Byssochlamic Acid as a Reference Standard in Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Byssochlamic acid is a mycotoxin produced by various fungi of the Byssochlamys genus, which are known contaminants of heat-processed fruits and silage. Its presence in the food chain raises concerns for consumer safety, necessitating reliable analytical methods for its detection and quantification. The availability of a well-characterized reference standard is paramount for accurate mycotoxin analysis. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical methodologies. While the pharmacology of this compound is noted for its antitumor and phytotoxic activity, detailed signaling pathways remain an area of ongoing research.[1]

This compound Reference Standard Specifications

A commercially available this compound reference standard provides the necessary foundation for accurate analytical work. The specifications for a typical reference standard are summarized in the table below.

ParameterSpecification
Synonyms (+)-Byssochlamic Acid
CAS Number 743-51-1
Molecular Formula C₁₈H₂₀O₆
Molecular Weight 332.4 g/mol
Source Byssochlamys fulva
Appearance Light yellow solid
Purity >95% by HPLC
Long Term Storage -20°C
Solubility Soluble in ethanol, methanol, DMF, or DMSO

Data sourced from BioAustralis product data sheet.[1]

Storage and Handling:

To ensure the integrity of the reference standard, it should be stored in its original container at -20°C, protected from light and moisture. Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation. Stock solutions should be stored under similar conditions and their stability periodically verified.

Analytical Methodologies

The following sections detail protocols for the analysis of this compound in fruit juice, a common matrix for contamination.

Sample Preparation: Extraction from Fruit Juice

This protocol is adapted from a method developed for the determination of this compound in fruit juice.

Materials:

  • Fruit juice sample

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

Protocol:

  • To 50 mL of the fruit juice sample in a separatory funnel, add 50 mL of ethyl acetate.

  • Shake vigorously for 5 minutes.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with a fresh 50 mL portion of ethyl acetate.

  • Combine the two ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and evaporate to dryness using a rotary evaporator at 40°C.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., 1 mL of methanol) for analysis.

Thin-Layer Chromatography (TLC)

A published TLC method allows for the semi-quantitative analysis of this compound.

Materials:

  • Silica gel HF 254 TLC plates

  • Developing solvent (e.g., Toluene:Ethyl Acetate:Formic Acid, 5:4:1 v/v/v)

  • This compound reference standard solutions (0.1, 0.5, 1, 5, 10 µg/mL in methanol)

  • UV lamp (254 nm)

Protocol:

  • Spot 10 µL of the reconstituted sample extract and the reference standard solutions onto a TLC plate.

  • Develop the plate in a saturated chromatography tank with the developing solvent until the solvent front is approximately 1 cm from the top of the plate.

  • Air-dry the plate and visualize the spots under a UV lamp at 254 nm.

  • This compound will appear as a fluorescence-quenching spot. Compare the intensity of the sample spot to the standard spots for semi-quantitative estimation.

Quantitative Data for TLC Method:

ParameterValue
Recovery Rate 80%
Limit of Detection (LOD) 0.5 ppm
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This proposed method is based on general mycotoxin analysis protocols and the known UV absorbance of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, and DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Gradient: Start with 90% A, decrease to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection: Diode array detector monitoring at 204 nm and 250 nm (based on reported UV maxima).[2]

Illustrative Quantitative Data (Hypothetical):

ParameterExpected Value
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Linearity Range 0.15 - 10 µg/mL (R² > 0.99)
Recovery 85 - 105%
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

  • LC System: As described for HPLC-DAD.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MS/MS Transitions: Based on the pseudomolecular ion [M-H]⁻ at m/z 331, characteristic fragment ions would be selected for Multiple Reaction Monitoring (MRM). Reported MS² peaks for the pseudomolecular ion [M+H]⁺ at m/z 331 are at m/z 287, 243, 259, and 215.[3] These would need to be confirmed for the negative ion mode.

Illustrative Quantitative Data (Hypothetical):

ParameterExpected Value
Limit of Detection (LOD) 0.005 ng/mL
Limit of Quantification (LOQ) 0.015 ng/mL
Linearity Range 0.015 - 100 ng/mL (R² > 0.995)
Recovery 90 - 110%

Experimental Workflows and Signaling Pathways

Analytical Workflow

The general workflow for the analysis of this compound in a food matrix is depicted below.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Fruit Juice Sample Extraction Liquid-Liquid Extraction (Ethyl Acetate) Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Chromatography HPLC or LC-MS/MS Concentration->Chromatography Detection DAD or MS/MS Chromatography->Detection Quantification Quantification using This compound Reference Standard Detection->Quantification

Analytical workflow for this compound.
Proposed Toxicological Signaling Pathway

While the specific molecular targets of this compound are not well-elucidated, its known antitumor and phytotoxic activities suggest a mechanism involving the induction of cellular stress, potentially leading to apoptosis or necrosis. The following diagram illustrates a plausible, hypothetical signaling pathway based on the toxicological profiles of similar mycotoxins.

toxicological_pathway cluster_stimulus Cellular Exposure cluster_stress Cellular Stress Response cluster_pathways Downstream Signaling cluster_outcome Cellular Outcome Byssochlamic_Acid This compound ROS Reactive Oxygen Species (ROS) Production Byssochlamic_Acid->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Byssochlamic_Acid->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum (ER) Stress Byssochlamic_Acid->ER_Stress MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK DNA_Damage DNA Damage ROS->DNA_Damage Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis ER_Stress->Caspase_Activation Apoptosis Apoptosis MAPK->Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Apoptosis

Hypothetical signaling pathway for this compound toxicity.

This proposed pathway suggests that this compound may induce cellular toxicity through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and endoplasmic reticulum (ER) stress. These events can trigger downstream signaling cascades, such as the activation of MAP kinases and caspases, ultimately resulting in programmed cell death (apoptosis) or uncontrolled cell death (necrosis). Further research is required to validate this hypothetical model.

Conclusion

The use of a certified this compound reference standard is essential for the accurate detection and quantification of this mycotoxin in food and feed samples. The provided protocols for TLC, HPLC-DAD, and LC-MS/MS offer a range of options for analytical laboratories, from screening to highly sensitive and specific quantification. The proposed toxicological pathway provides a framework for further investigation into the molecular mechanisms of this compound toxicity. As research progresses, these application notes and protocols should be updated to incorporate new findings and validated analytical methods.

References

Troubleshooting & Optimization

troubleshooting low recovery of Byssochlamic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low recovery of Byssochlamic acid during sample preparation. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of low this compound recovery during sample preparation?

Low recovery of this compound is typically attributed to one or more of the following factors:

  • Suboptimal pH during extraction: As a dicarboxylic acid, the solubility and partitioning behavior of this compound are highly dependent on the pH of the sample and extraction solvents.

  • Inappropriate solvent selection: The choice of extraction solvent is critical for efficient recovery. This compound is soluble in polar organic solvents like ethanol, methanol (B129727), DMF, and DMSO.[1]

  • Analyte degradation: this compound may be susceptible to degradation under harsh pH conditions, elevated temperatures, or prolonged exposure to light.

  • Matrix effects: Co-extracted compounds from the sample matrix can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods, which can be misinterpreted as low recovery.

  • Issues with Solid-Phase Extraction (SPE): Problems such as improper cartridge conditioning, incorrect sorbent selection, or inadequate elution solvent can lead to significant loss of the analyte.

  • Emulsion formation in Liquid-Liquid Extraction (LLE): The formation of a stable emulsion between the aqueous and organic phases can trap the analyte, preventing its efficient transfer into the organic layer.

Q2: What is the optimal pH for extracting this compound?

Q3: Which solvents are recommended for the extraction of this compound?

This compound is reported to be soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] For liquid-liquid extraction from aqueous matrices, ethyl acetate (B1210297) is a commonly used solvent for mycotoxins of similar polarity. The choice of solvent should be optimized based on the specific sample matrix and the subsequent analytical method.

Q4: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, consider the following precautions:

  • Temperature control: Avoid high temperatures during extraction and solvent evaporation steps. Use a water bath at a controlled, moderate temperature (e.g., < 40°C) for evaporation under a gentle stream of nitrogen.

  • pH control: Avoid exposing the analyte to extreme pH conditions for prolonged periods.

  • Light protection: Store samples and extracts in amber vials or protect them from direct light, especially if photostability has not been established.

  • Minimize processing time: Process samples as quickly as possible to reduce the chances of degradation.

Q5: How can I assess and mitigate matrix effects?

Matrix effects can be evaluated by comparing the analytical response of a standard in a pure solvent to the response of a standard spiked into a blank sample extract. Mitigation strategies include:

  • Improved sample cleanup: Incorporate additional cleanup steps, such as Solid-Phase Extraction (SPE), to remove interfering matrix components.

  • Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.

  • Use of an internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects and variations in recovery.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)

This guide provides a systematic approach to troubleshooting low recovery of this compound during LLE.

Troubleshooting Workflow for Low this compound Recovery in LLE

LLE_Troubleshooting cluster_solutions Potential Solutions start Low Recovery in LLE check_pH Verify Sample pH (Target: pH 2-3) start->check_pH adjust_pH Adjust pH with Acid (e.g., HCl, H2SO4) check_pH->adjust_pH pH Incorrect check_solvent Evaluate Extraction Solvent check_pH->check_solvent pH Correct adjust_pH->check_solvent optimize_solvent Test Alternative Solvents (e.g., Ethyl Acetate, Dichloromethane) check_solvent->optimize_solvent Inefficient Extraction check_emulsion Check for Emulsion Formation check_solvent->check_emulsion Solvent Appropriate optimize_solvent->check_emulsion break_emulsion Break Emulsion (e.g., Centrifugation, Add Salt) check_emulsion->break_emulsion check_degradation Investigate Analyte Degradation check_emulsion->check_degradation No Emulsion break_emulsion->check_degradation stability_test Perform Stability Tests (Temperature, pH, Light) check_degradation->stability_test Degradation Suspected end_bad Recovery Still Low (Consider Matrix Effects or SPE) check_degradation->end_bad No Degradation end_good Recovery Improved stability_test->end_good

Caption: Troubleshooting workflow for diagnosing low this compound recovery in Liquid-Liquid Extraction.

Table 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction (LLE)

Problem Potential Cause Recommended Solution
Analyte remains in the aqueous phase Incorrect pH: this compound is ionized at higher pH, making it more water-soluble.Acidify the sample to pH 2-3 using an appropriate acid (e.g., HCl, H₂SO₄) to neutralize the carboxylic acid groups.
Insufficient solvent polarity: The extraction solvent may not be optimal for partitioning this compound.Test alternative water-immiscible organic solvents with varying polarities, such as ethyl acetate or dichloromethane.
Insufficient mixing: Inadequate agitation during extraction leads to poor partitioning.Vortex the sample and solvent mixture vigorously for at least 1-2 minutes.
Emulsion formation High concentration of matrix components: Lipids, proteins, and other macromolecules can stabilize emulsions.- Centrifuge at high speed to break the emulsion. - Add a small amount of a saturated salt solution (e.g., NaCl) to increase the polarity of the aqueous phase. - Filter the sample prior to extraction.
Analyte degradation Harsh pH or high temperature: this compound may be unstable under extreme conditions.- Avoid strong acids or bases for pH adjustment if possible. - Perform extractions at room temperature or on ice. - Minimize the time the analyte is in contact with the extraction solvent.
Low final concentration Insufficient solvent volume or number of extractions: A single extraction may not be sufficient for complete recovery.- Increase the solvent-to-sample volume ratio. - Perform multiple extractions (e.g., 2-3 times) and pool the organic extracts.
Low Recovery in Solid-Phase Extraction (SPE)

This guide provides a systematic approach to troubleshooting low recovery of this compound during SPE.

Troubleshooting Workflow for Low this compound Recovery in SPE

SPE_Troubleshooting start Low Recovery in SPE check_sorbent Verify Sorbent Choice start->check_sorbent optimize_sorbent Test Different Sorbents (e.g., Reversed-Phase, Anion Exchange) check_sorbent->optimize_sorbent Incorrect Sorbent check_conditioning Review Cartridge Conditioning check_sorbent->check_conditioning Sorbent Appropriate optimize_sorbent->check_conditioning recondition Ensure Proper Wetting of Sorbent check_conditioning->recondition Improper Conditioning check_loading Analyze Flow-Through from Loading check_conditioning->check_loading Conditioning Correct recondition->check_loading adjust_loading Adjust Sample pH and Flow Rate check_loading->adjust_loading Analyte in Flow-Through check_wash Analyze Wash Solution check_loading->check_wash No Analyte in Flow-Through adjust_loading->check_wash adjust_wash Use Weaker Wash Solvent check_wash->adjust_wash Analyte in Wash check_elution Analyze Eluate check_wash->check_elution No Analyte in Wash adjust_wash->check_elution adjust_elution Use Stronger Elution Solvent check_elution->adjust_elution Incomplete Elution end_bad Recovery Still Low (Consider Analyte Degradation on Sorbent) check_elution->end_bad Analyte Retained end_good Recovery Improved adjust_elution->end_good

Caption: Troubleshooting workflow for diagnosing low this compound recovery in Solid-Phase Extraction.

Table 2: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

Problem Potential Cause Recommended Solution
Analyte in flow-through (not retained) Incorrect sorbent: The sorbent chemistry is not suitable for retaining this compound.For a dicarboxylic acid, consider a reversed-phase sorbent (e.g., C18) with an acidified sample, or a weak anion exchange (WAX) sorbent.
Improper conditioning: The sorbent is not properly wetted, leading to channeling.Ensure the cartridge is conditioned with an appropriate solvent (e.g., methanol) followed by an equilibration step with a solvent similar to the sample matrix.
Sample pH too high for reversed-phase: The analyte is ionized and not retained by the non-polar sorbent.Acidify the sample to pH 2-3 before loading onto a reversed-phase cartridge.
Flow rate too high: Insufficient contact time between the analyte and the sorbent.Decrease the flow rate during sample loading.
Analyte in wash solution Wash solvent is too strong: The wash solvent is eluting the analyte along with interferences.Use a weaker wash solvent. For reversed-phase, decrease the percentage of organic solvent in the wash solution.
Analyte not in eluate (retained on cartridge) Elution solvent is too weak: The elution solvent is not strong enough to desorb the analyte.Increase the strength of the elution solvent. For reversed-phase, increase the percentage of organic solvent. For anion exchange, use a solvent with a higher ionic strength or a more extreme pH.
Secondary interactions: The analyte may have secondary interactions with the sorbent.Add a modifier to the elution solvent (e.g., a small amount of acid or base) to disrupt secondary interactions.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) of this compound from a Liquid Culture
  • Sample Preparation:

    • Take a known volume (e.g., 10 mL) of the liquid culture filtrate.

    • Adjust the pH of the sample to 2.5 with 2 M H₂SO₄ or HCl.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate. If an emulsion forms, centrifuge the entire mixture.

    • Collect the upper organic layer.

    • Repeat the extraction two more times with fresh ethyl acetate.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Filter or decant the dried extract into a clean flask.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at < 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or the initial mobile phase of the chromatographic analysis).

Protocol 2: General Solid-Phase Extraction (SPE) of this compound using a Reversed-Phase Cartridge
  • Sample Pre-treatment:

    • Dilute the sample with an aqueous solution and adjust the pH to 2.5 with a suitable acid.

    • Centrifuge or filter the sample to remove any particulate matter.

  • Cartridge Conditioning:

    • Select a reversed-phase SPE cartridge (e.g., C18, 500 mg).

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water (acidified to pH 2.5) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (acidified to pH 2.5) to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution:

    • Elute the this compound from the cartridge with an appropriate volume (e.g., 5 mL) of a suitable organic solvent, such as methanol or acetonitrile.

    • Collect the eluate in a clean tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at < 40°C.

    • Reconstitute the dried extract in a known volume of a suitable solvent for analysis.

References

minimizing matrix effects in Byssochlamic acid analysis of fruit-based products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the analysis of Byssochlamic acid in complex fruit-based products.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound in fruit products?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, interfering compounds from the sample matrix (e.g., sugars, organic acids, polyphenols in fruit juice).[1] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[1] Fruit-based products are complex matrices, making them particularly susceptible to these effects, which can compromise the accuracy, precision, and sensitivity of the analysis.

Q2: Which analytical techniques are most susceptible to matrix effects when analyzing for this compound?

A2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), especially when using electrospray ionization (ESI), is highly susceptible to matrix effects.[2] This is due to competition for ionization between this compound and the co-eluting matrix components in the ESI source.[2] While highly sensitive and specific, this makes careful sample preparation and matrix effect mitigation strategies essential for accurate results.

Q3: What are the primary strategies to minimize or compensate for matrix effects in this compound analysis?

A3: The main strategies can be categorized as follows:

  • Sample Preparation and Cleanup: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are used to remove interfering matrix components before analysis.[3]

  • Instrumental Approaches: Modifying chromatographic conditions to better separate this compound from matrix components.

  • Calibration Strategies:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects of the actual samples.

    • Use of Internal Standards: Introducing a stable isotope-labeled internal standard of this compound (if available) to co-elute and experience similar matrix effects, allowing for reliable normalization.

    • Standard Addition: Spiking the sample with known concentrations of the analyte to create a calibration curve within the sample itself.[2]

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may also compromise the limit of detection.

Q4: Are there any established extraction and cleanup methods for this compound in fruit juices?

A4: While specific, validated methods for this compound in fruit juices are not extensively documented in recent literature, a historical method using extraction and purification followed by thin-layer chromatography reported a recovery rate of 80% in fruit juices.[4] For modern LC-MS/MS analysis, it is recommended to adapt and validate methods used for other mycotoxins in similar matrices, such as patulin (B190374) in apple juice.[5] Techniques like Solid-Phase Extraction (SPE) with specialized cartridges (e.g., molecularly imprinted polymers) have shown high selectivity and recovery for other mycotoxins.[5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor recovery of this compound Inefficient extraction from the fruit matrix.Optimize the extraction solvent and pH. Consider using a buffered extraction solution. Employ a robust homogenization technique.
Loss of analyte during sample cleanup.Evaluate a different SPE sorbent or LLE solvent system. Ensure the elution solvent is strong enough to fully recover the analyte from the SPE cartridge.
Significant signal suppression or enhancement in LC-MS/MS Co-elution of matrix components (e.g., sugars, phenolic compounds).Improve chromatographic separation by optimizing the gradient, mobile phase composition, or using a different column chemistry. Implement a more rigorous sample cleanup procedure, such as multi-stage SPE or a QuEChERS protocol with a dispersive SPE cleanup step.
High concentration of matrix components.Dilute the final extract before injection. Note that this may impact the limit of quantification.
Inconsistent results between different batches of the same fruit product Variability in the matrix composition between batches.Implement a matrix-matched calibration for each batch, if feasible. The use of a stable isotope-labeled internal standard is highly recommended to compensate for this variability.
Non-linear calibration curve in matrix-matched standards Saturation of the ESI source by matrix components.Dilute the extracts used for the calibration curve. Check for and resolve any chromatographic issues causing poor peak shape.
Peak splitting or broadening Interaction of this compound with matrix components on the analytical column.Modify the mobile phase, for example by adjusting the pH or adding a different modifier. Employ a more effective sample cleanup to remove the interfering compounds.[7]

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for this compound in Clear Fruit Juices

  • 1. Sample Preparation:

    • Centrifuge 10 mL of the fruit juice sample to remove any pulp.

  • 2. Extraction:

    • Take 5 mL of the clear juice and adjust the pH to 3.0 with formic acid.

    • Add 10 mL of ethyl acetate (B1210297) and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction twice more with 10 mL of ethyl acetate each time.

  • 3. Evaporation and Reconstitution:

    • Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Fruit Purées

  • 1. Sample Preparation and Extraction:

    • Homogenize 5 g of fruit purée with 20 mL of acetonitrile/water (80:20, v/v) containing 1% formic acid.

    • Centrifuge the mixture and collect the supernatant.

  • 2. SPE Cleanup (using a polymeric reversed-phase cartridge):

    • Conditioning: Pass 5 mL of methanol (B129727) followed by 5 mL of water through the SPE cartridge.

    • Loading: Load 5 mL of the sample extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.

    • Elution: Elute the this compound with 5 mL of methanol.

  • 3. Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

Data Presentation

Table 1: Comparison of Hypothetical Sample Cleanup Methods for this compound in Apple Juice

Cleanup Method Matrix Effect (%) *Recovery (%) Relative Standard Deviation (RSD, %)
Dilute-and-Shoot (1:10)-459512
Liquid-Liquid Extraction (Ethyl Acetate)-25888
Solid-Phase Extraction (C18)-15926
QuEChERS with d-SPE (PSA/C18)-10905

*Matrix Effect (%) = ((Response in Matrix / Response in Solvent) - 1) * 100. Negative values indicate signal suppression.

Table 2: Validation Parameters for a Hypothetical LC-MS/MS Method for this compound Analysis

Parameter Fruit Juice Fruit Purée
Linearity (r²)>0.995>0.995
Limit of Detection (LOD)0.5 µg/L1.0 µg/kg
Limit of Quantification (LOQ)1.5 µg/L3.0 µg/kg
Accuracy (Recovery %)90-105%88-107%
Precision (RSD %)<10%<12%

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization Homogenization of Fruit Product Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation / Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Extract Evaporation Evaporation & Reconstitution SPE->Evaporation Eluate LCMS LC-MS/MS Analysis Evaporation->LCMS

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Workflow action_node action_node start_node Inaccurate Results is_recovery_ok Acceptable Recovery? start_node->is_recovery_ok is_signal_consistent Consistent Signal? is_recovery_ok->is_signal_consistent Yes optimize_extraction Optimize Extraction/Cleanup is_recovery_ok->optimize_extraction No use_is_mm Use Internal Standard or Matrix-Matched Calibration is_signal_consistent->use_is_mm Yes, but variable improve_chromatography Improve Chromatographic Separation is_signal_consistent->improve_chromatography No

Caption: Troubleshooting logic for matrix effect issues.

References

improving the resolution of Byssochlamic acid peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Byssochlamic acid peaks in chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic challenges encountered when analyzing this compound?

A1: Researchers analyzing this compound may face several chromatographic challenges, including:

  • Poor peak resolution: Co-elution with other mycotoxins or matrix components can make accurate quantification difficult.

  • Peak tailing: This can occur due to interactions between the acidic this compound molecule and the stationary phase.

  • Peak fronting: This may be observed due to sample overload or improper sample solvent composition.

  • Low sensitivity: Achieving low limits of detection can be challenging depending on the detector and sample matrix.

Q2: What is the optimal UV detection wavelength for this compound?

A2: Based on spectral data, this compound exhibits significant UV absorption at 204 nm and 250 nm.[1] The choice of wavelength will depend on the specific mobile phase composition and the presence of potential interferences.

Q3: In what solvents is this compound soluble for sample preparation?

A3: this compound is soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[2] When preparing samples for reversed-phase HPLC, it is generally recommended to dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase to avoid peak distortion.

Q4: Can I use a gradient elution method for this compound analysis?

A4: Yes, a gradient elution is often effective for separating this compound, especially in complex matrices containing multiple mycotoxins. A gradient allows for the efficient elution of a wide range of compounds with varying polarities.

Troubleshooting Guide

Poor resolution of this compound peaks can manifest as peak tailing, peak fronting, or co-elution with other analytes. The following guide provides systematic steps to diagnose and resolve these common issues.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.

Potential Causes and Solutions:

CauseRecommended Solution
Secondary Silanol (B1196071) Interactions This compound, being an acidic compound, can interact with residual silanol groups on the silica-based stationary phase.
* Lower Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.
* Use an End-Capped Column: Employ a column with end-capping to minimize the number of accessible silanol groups.
Column Overload Injecting too concentrated a sample can lead to peak tailing.
* Dilute the Sample: Reduce the concentration of the sample injected onto the column.
Column Contamination Accumulation of contaminants on the column frit or packing material can cause peak distortion.
* Use a Guard Column: Protect the analytical column from strongly retained compounds.
* Column Washing: Flush the column with a strong solvent to remove contaminants.
Issue 2: Peak Fronting

Peak fronting is observed as an asymmetrical peak with a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions:

CauseRecommended Solution
Sample Solvent Effects Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel through the column too quickly, leading to fronting.
* Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Column Overload Injecting a large volume or a highly concentrated sample can saturate the stationary phase.
* Reduce Injection Volume/Concentration: Decrease the amount of sample loaded onto the column.
Column Degradation A void or channel in the column packing can lead to peak fronting.
* Replace the Column: If other troubleshooting steps fail, the column may need to be replaced.

Experimental Protocols

Recommended HPLC-MS/MS Method for this compound Analysis

This protocol is adapted from a method for the analysis of multiple mycotoxins.

  • Column: Kromasil 5C18 (dimensions not specified in the source).

  • Mobile Phase:

    • Solvent A: 17 mM acetic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • Start with 100% Solvent A.

    • Linear gradient to 10% Solvent B over 20 minutes.

    • Increase to 20% Solvent B in the next 10 minutes.

    • Increase to 90% Solvent B in the next 4 minutes.

    • Hold at 90% Solvent B for 4 minutes.

    • Return to 10% Solvent B over 7 minutes.

  • Flow Rate: 0.2 mL/min.[1]

  • Detection: Mass Spectrometry (MS) is ideal for selective and sensitive detection. UV detection at 204 nm or 250 nm can also be used.[1]

Quantitative Data Summary

The following table summarizes typical starting conditions for the chromatographic analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., Kromasil 5C18)
Mobile Phase A Water with 0.1% Formic Acid or 17 mM Acetic Acid[1]
Mobile Phase B Acetonitrile
Flow Rate 0.2 - 1.0 mL/min
Column Temperature Ambient to 40°C
Detection Wavelength 204 nm or 250 nm[1]
Injection Volume 5 - 20 µL

Visual Troubleshooting Workflow

The following diagrams illustrate a logical workflow for troubleshooting common peak shape problems in the analysis of this compound.

TroubleshootingWorkflow cluster_start Start cluster_tailing Troubleshooting Peak Tailing cluster_fronting Troubleshooting Peak Fronting cluster_resolution General Resolution Improvement cluster_end End Start Poor Peak Resolution (Tailing, Fronting, Co-elution) Tailing Peak Tailing Observed Start->Tailing Asymmetric peak (tailing) Fronting Peak Fronting Observed Start->Fronting Asymmetric peak (fronting) Resolution Improve General Resolution Start->Resolution Peaks are too close Tailing_Cause1 Check for Secondary Silanol Interactions Tailing->Tailing_Cause1 Tailing_Sol1 Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Tailing_Cause1->Tailing_Sol1 Tailing_Sol2 Use End-Capped Column Tailing_Cause1->Tailing_Sol2 Tailing_Cause2 Check for Column Overload Tailing_Sol1->Tailing_Cause2 Tailing_Sol2->Tailing_Cause2 Tailing_Sol3 Dilute Sample Tailing_Cause2->Tailing_Sol3 End Acceptable Peak Resolution Tailing_Sol3->End Fronting_Cause1 Check Sample Solvent Fronting->Fronting_Cause1 Fronting_Sol1 Dissolve Sample in Initial Mobile Phase Fronting_Cause1->Fronting_Sol1 Fronting_Cause2 Check for Column Overload Fronting_Sol1->Fronting_Cause2 Fronting_Sol2 Reduce Injection Volume/ Concentration Fronting_Cause2->Fronting_Sol2 Fronting_Sol2->End Res_Sol1 Optimize Gradient Slope Resolution->Res_Sol1 Res_Sol2 Decrease Flow Rate Res_Sol1->Res_Sol2 Res_Sol3 Use Longer Column or Smaller Particle Size Column Res_Sol2->Res_Sol3 Res_Sol3->End

Caption: Troubleshooting workflow for poor peak resolution.

LogicalRelationship cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor this compound Peak Shape Cause1 Chemical Interactions (Analyte-Stationary Phase) Problem->Cause1 Cause2 Method Parameters Problem->Cause2 Cause3 System Suitability Problem->Cause3 Solution1a Modify Mobile Phase pH Cause1->Solution1a Solution1b Change Column Chemistry Cause1->Solution1b Solution2a Adjust Gradient Cause2->Solution2a Solution2b Optimize Flow Rate Cause2->Solution2b Solution3a Check for Leaks/Blockages Cause3->Solution3a Solution3b Ensure Column Equilibration Cause3->Solution3b

Caption: Logical relationships in troubleshooting peak shape issues.

References

stability of Byssochlamic acid in different organic solvents for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Byssochlamic acid in various organic solvents for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored at -20°C.[1] It is crucial to keep the container tightly sealed and dry to prevent degradation.[2]

Q2: In which organic solvents is this compound soluble?

A2: this compound is soluble in ethanol, methanol (B129727), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1]

Q3: How should I prepare stock solutions of this compound?

A3: To prepare stock solutions, it is recommended to dissolve the solid this compound in an appropriate organic solvent such as DMSO, ethanol, or methanol to the desired concentration. Ensure the solid is completely dissolved before use in experiments.

Q4: Can I store this compound solutions at room temperature?

A4: While some organic compounds show stability in solvents like DMSO at room temperature for short periods, it is generally not recommended for long-term storage.[2] For optimal stability of this compound solutions, storage at -20°C or -80°C is advisable, especially for extended periods.

Q5: How many freeze-thaw cycles can a this compound solution undergo?

A5: Repeated freeze-thaw cycles can degrade sensitive compounds. It is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution due to improper storage.Prepare fresh solutions for each experiment or use aliquots that have undergone minimal freeze-thaw cycles. Ensure solutions are stored at or below -20°C.
Precipitate formation in the solution upon thawing The solubility of this compound may be lower at colder temperatures, or the solvent may have partially evaporated.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, sonication may be carefully applied. Ensure vials are tightly sealed to prevent solvent evaporation.
Discoloration of the solution This may indicate chemical degradation of this compound.Discard the solution and prepare a fresh stock from solid material. Verify the purity of the solid compound if the issue reoccurs.

Stability of this compound in Organic Solvents (Hypothetical Data)

The following table summarizes the hypothetical stability of this compound in various organic solvents under different storage conditions. This data is for illustrative purposes and should be confirmed by experimental analysis.

SolventConcentrationStorage TemperatureDurationRemaining Purity (%) (Hypothetical)
DMSO10 mM4°C1 week95%
DMSO10 mM-20°C1 month98%
Ethanol10 mM4°C1 week92%
Ethanol10 mM-20°C1 month96%
Methanol10 mM4°C1 week90%
Methanol10 mM-20°C1 month94%

Experimental Protocols

Protocol for Assessing the Stability of this compound Solutions

This protocol outlines a general method for determining the stability of this compound in a specific organic solvent over time.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of solid this compound.

  • Dissolve it in the desired organic solvent (e.g., DMSO) to a final concentration of 10 mM.

  • Aliquot the stock solution into multiple amber glass vials with airtight seals.

2. Storage Conditions:

  • Store the aliquots at various temperatures to be tested (e.g., room temperature, 4°C, -20°C, and -80°C).

  • Protect the samples from light.

3. Time Points for Analysis:

  • Analyze the samples at predetermined time points (e.g., Day 0, Day 1, Day 7, Day 14, Day 30, and Day 90).

4. Analytical Method (High-Performance Liquid Chromatography - HPLC):

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • At each time point, inject a sample onto the HPLC.

  • Determine the peak area of this compound.

  • Calculate the percentage of remaining this compound relative to the Day 0 sample.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_output Output prep_solid Weigh Solid this compound prep_dissolve Dissolve in Organic Solvent prep_solid->prep_dissolve prep_aliquot Aliquot into Vials prep_dissolve->prep_aliquot storage_rt Room Temperature prep_aliquot->storage_rt Store Aliquots storage_4c 4°C prep_aliquot->storage_4c Store Aliquots storage_neg20c -20°C prep_aliquot->storage_neg20c Store Aliquots storage_neg80c -80°C prep_aliquot->storage_neg80c Store Aliquots analysis_hplc HPLC Analysis storage_rt->analysis_hplc Analyze at Time Points storage_4c->analysis_hplc Analyze at Time Points storage_neg20c->analysis_hplc Analyze at Time Points storage_neg80c->analysis_hplc Analyze at Time Points analysis_data Data Interpretation analysis_hplc->analysis_data output_stability Determine Stability Profile analysis_data->output_stability Hypothetical_Signaling_Pathway cluster_cell Cancer Cell BA This compound ROS ↑ Reactive Oxygen Species (ROS) BA->ROS Mito Mitochondrial Stress ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

References

overcoming challenges in the purification of Byssochlamic acid from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Byssochlamic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of this compound from crude extracts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a mycotoxin produced by certain species of fungi, most notably from the genus Byssochlamys, such as B. nivea and B. fulva.[1] It is a C18 dicarboxylic acid anhydride. Key physicochemical properties to consider during purification include its solubility in organic solvents like ethanol, methanol, DMF, and DMSO, and its relative insolubility in water. Its acidic nature and potential for instability under certain pH, temperature, and light conditions are critical factors in developing a successful purification strategy.[2][3][4]

Q2: What are the most common impurities found in crude extracts containing this compound?

A2: Crude extracts from Byssochlamys cultures are complex mixtures. The most common impurities that can co-extract and complicate the purification of this compound include other mycotoxins produced by the same fungal species, such as patulin (B190374) and mycophenolic acid.[5] Additionally, various other secondary metabolites, pigments, and lipids from the fungal mycelium and culture medium will be present. The presence of these compounds, which may have similar polarities to this compound, often leads to challenges with co-elution during chromatographic separation.[6]

Q3: What analytical techniques are most suitable for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a widely used technique for the analysis of this compound.[5] The chromophore in the molecule allows for UV detection. For more sensitive and specific detection, especially in complex matrices or when dealing with co-eluting impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. LC-MS provides molecular weight information, which aids in the positive identification of this compound and differentiation from other co-eluting compounds.

Troubleshooting Guide

Problem 1: Low Yield of this compound After Extraction
Possible Cause Solution
Suboptimal Extraction Solvent The choice of solvent is critical for extraction efficiency. This compound is soluble in moderately polar organic solvents. Systematically test a range of solvents such as ethyl acetate, chloroform, and methanol, or mixtures thereof, to determine the optimal solvent system for your crude extract.
Inefficient Extraction Method The extraction process itself may be inefficient. Ensure thorough homogenization of the fungal biomass. Consider using techniques like sonication or microwave-assisted extraction to improve efficiency. Optimize the extraction time and temperature; prolonged exposure to high temperatures can lead to degradation.
Degradation During Extraction This compound may be susceptible to degradation under harsh extraction conditions.[3] Perform extractions at room temperature or below, and protect the extract from direct light. Ensure the pH of the extraction solvent is not strongly acidic or basic.
Problem 2: Co-elution of Impurities with this compound During Chromatography
Possible Cause Solution
Inappropriate Stationary Phase Standard C18 columns may not provide adequate selectivity to separate this compound from structurally similar impurities like other mycotoxins.[7] Consider using a different stationary phase chemistry, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer alternative selectivities based on different interaction mechanisms.
Suboptimal Mobile Phase Composition The mobile phase composition is a powerful tool for optimizing selectivity.[8] 1. Adjust Solvent Strength: Perform a gradient elution to determine the approximate elution point of this compound and then optimize the gradient slope around this point. 2. Modify pH: Since this compound is acidic, adjusting the pH of the mobile phase can significantly alter its retention time and selectivity relative to other compounds. Adding a small amount of an acid like formic acid or acetic acid can improve peak shape and resolution.[7] 3. Try Different Organic Modifiers: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.
Overloading the Column Injecting too much crude extract onto the column can lead to broad peaks and poor resolution. Reduce the injection volume or dilute the sample. For preparative chromatography, consider using a larger diameter column.
Problem 3: Degradation of this compound During Purification
Possible Cause Solution
pH Instability This compound may be unstable at extreme pH values. Maintain the pH of all solutions (mobile phases, extraction solvents) within a neutral or slightly acidic range (e.g., pH 3-6).[4]
Temperature Sensitivity Prolonged exposure to elevated temperatures can cause degradation.[3] Conduct all purification steps at room temperature or below if possible. If solvent evaporation is necessary, use a rotary evaporator at a low temperature.
Light Sensitivity Many complex organic molecules are sensitive to light. Protect all samples and fractions from direct light by using amber vials or covering glassware with aluminum foil.[3]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes in the purification of this compound. Actual values will vary depending on the specific fungal strain, culture conditions, and purification instrumentation.

Parameter Extraction Column Chromatography (Silica Gel) Preparative HPLC (C18)
Solvent System Ethyl Acetate or ChloroformHexane (B92381):Ethyl Acetate gradientAcetonitrile:Water with 0.1% Formic Acid
Typical Yield >80% (from biomass)50-70% (fraction containing B.A.)>95% (from semi-purified fraction)
Purity Achieved <10%30-60%>98%
Key Optimization Solvent polarity, extraction timeGradient slope, loading capacityMobile phase pH, gradient optimization

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Culture
  • Harvesting: After incubation, separate the fungal mycelium from the liquid culture medium by filtration.

  • Extraction of Mycelium:

    • Dry the mycelium (e.g., by lyophilization).

    • Grind the dried mycelium to a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., ethyl acetate) at room temperature with agitation for 24 hours.

    • Filter the extract and repeat the extraction process on the mycelial residue.

    • Combine the filtrates.

  • Extraction of Culture Filtrate:

    • Acidify the culture filtrate to approximately pH 3 with a suitable acid (e.g., HCl).

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat this process three times.

    • Combine the organic layers.

  • Concentration: Concentrate the combined organic extracts under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the crude extract at -20°C in the dark.

Protocol 2: Multi-Step Chromatographic Purification of this compound
  • Initial Fractionation (Silica Gel Chromatography):

    • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane).

    • Load the dissolved extract onto a silica (B1680970) gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent.

  • Final Purification (Preparative HPLC):

    • Dissolve the semi-purified fraction in the HPLC mobile phase.

    • Inject the sample onto a preparative C18 HPLC column.

    • Elute with a gradient of acetonitrile in water containing 0.1% formic acid. The gradient should be optimized based on analytical HPLC runs (e.g., 20% to 80% acetonitrile over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Remove the solvent by lyophilization to obtain pure this compound.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Steps fungal_culture Fungal Culture (e.g., Byssochlamys nivea) filtration Filtration fungal_culture->filtration mycelium Mycelium filtration->mycelium filtrate Culture Filtrate filtration->filtrate extraction_mycelium Solvent Extraction (e.g., Ethyl Acetate) mycelium->extraction_mycelium extraction_filtrate Liquid-Liquid Extraction (acidified, e.g., Ethyl Acetate) filtrate->extraction_filtrate combine_extracts Combine Organic Extracts extraction_mycelium->combine_extracts extraction_filtrate->combine_extracts concentrate Concentrate (Rotary Evaporation) combine_extracts->concentrate crude_extract Crude Byssochlamic Acid Extract concentrate->crude_extract silica_chrom Silica Gel Column Chromatography crude_extract->silica_chrom fraction_collection Fraction Collection & Analysis (TLC/HPLC) silica_chrom->fraction_collection semi_pure Semi-Purified Fraction fraction_collection->semi_pure prep_hplc Preparative HPLC (e.g., C18 Column) semi_pure->prep_hplc pure_byssochlamic Pure this compound prep_hplc->pure_byssochlamic

Caption: A generalized experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_solutions Troubleshooting Strategies start Low Purity of This compound check_coelution Co-eluting Impurities? start->check_coelution change_mobile_phase Modify Mobile Phase - Adjust pH - Change Organic Solvent - Optimize Gradient check_coelution->change_mobile_phase Yes end Improved Purity check_coelution->end No change_stationary_phase Change Stationary Phase (e.g., Phenyl-hexyl, PFP) change_mobile_phase->change_stationary_phase Still Co-eluting change_mobile_phase->end Resolved multi_step Implement Multi-Step Purification (e.g., Silica -> Prep HPLC) change_stationary_phase->multi_step Still Co-eluting change_stationary_phase->end Resolved multi_step->end

Caption: A logical decision tree for troubleshooting co-eluting impurities during this compound purification.

References

influence of propionic and formic acids on Byssochlamic acid biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the influence of propionic and formic acids on byssochlamic acid biosynthesis by Byssochlamys species.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organisms produce it?

This compound is a mycotoxin, a type of secondary metabolite, produced by certain species of filamentous fungi. The primary producers are Byssochlamys fulva and Byssochlamys nivea.[1][2] These fungi are known for their heat-resistant ascospores, which can be a concern in the food industry, particularly in pasteurized fruit products.[3]

Q2: How might propionic and formic acids influence this compound biosynthesis?

While direct studies on the specific effects of propionic and formic acids on this compound biosynthesis are limited, their influence can be inferred from our understanding of fungal secondary metabolism. This compound is a polyketide, synthesized by polyketide synthases (PKSs).[4] These enzymes use short-chain acyl-CoA molecules, such as acetyl-CoA and malonyl-CoA, as building blocks.[5][6]

Propionic acid can be converted in vivo to propionyl-CoA, which can potentially serve as a starter or extender unit for polyketide synthesis, possibly leading to the formation of this compound analogs or affecting the overall yield. Formic acid can be a source of one-carbon units and can influence the cellular redox state, which may indirectly affect the regulation of secondary metabolism.

Furthermore, the addition of any acid to the culture medium will lower the pH, which is a critical factor influencing fungal growth and mycotoxin production.[3][7]

Q3: What are the optimal culture conditions for this compound production?

Byssochlamys species are typically cultured on media such as Czapek's medium enriched with glucose and yeast extract, potato dextrose agar (B569324) (PDA), or malt (B15192052) extract agar (MEA).[1] Incubation is generally carried out at temperatures between 24-30°C for several days to weeks.[8] The production of this compound has been observed to be maximal during the later stages of fungal growth, sometimes referred to as the autolysis phase.[8]

Q4: Can propionic and formic acids inhibit the growth of Byssochlamys?

Yes, at certain concentrations, organic acids, including propionic and formic acid, can inhibit fungal growth. The extent of inhibition is dependent on the concentration of the acid and the resulting pH of the medium. Therefore, when supplementing cultures with these acids, it is crucial to monitor and control the pH to distinguish between direct metabolic effects and indirect effects due to pH stress.

Troubleshooting Guides

Issue 1: Low or No this compound Production
Potential Cause Troubleshooting Step
Suboptimal Culture Medium Ensure the use of an appropriate medium such as Czapek's enriched with glucose and yeast extract. Verify the composition and preparation of the medium.
Incorrect Incubation Time This compound production is often highest in the later stages of fungal growth.[8] Extend the incubation period and perform a time-course experiment to determine the optimal harvest time.
Inappropriate Incubation Temperature Culture Byssochlamys species within the optimal temperature range of 24-30°C.
Suboptimal pH of the Culture Medium The initial pH of the medium and its change during fermentation can significantly impact mycotoxin production.[7] Measure the initial pH and monitor it throughout the experiment. Consider buffering the medium if significant pH shifts are observed.
Inhibitory Concentrations of Propionic or Formic Acid If supplementing with these acids, high concentrations could be inhibiting fungal growth and, consequently, this compound production. Perform a dose-response experiment with varying concentrations of the acids.
Issues with Fungal Strain Verify the identity and viability of your Byssochlamys strain. Sub-culturing can sometimes lead to a loss of secondary metabolite production.
Issue 2: High Variability in this compound Yields Between Experiments
Potential Cause Troubleshooting Step
Inconsistent Inoculum Size Standardize the amount of fungal inoculum (spore suspension or mycelial plugs) used for each experiment.
Fluctuations in Incubation Conditions Ensure that the temperature and agitation (if in liquid culture) are consistent across all experiments.
Variability in Medium Preparation Prepare a large batch of medium for a series of experiments to minimize batch-to-batch variation.
Inconsistent Extraction and Quantification Follow a standardized and validated protocol for the extraction and quantification of this compound. Use internal standards for chromatographic analysis to account for variations in extraction efficiency and instrument response.
pH Drift During Fermentation As mentioned previously, unmonitored pH changes can lead to inconsistent results. Monitor and, if necessary, control the pH of the culture.

Experimental Protocols

Cultivation of Byssochlamys fulva for this compound Production
  • Medium Preparation: Prepare Czapek's liquid medium supplemented with 8 g/L glucose and 2 g/L yeast extract.[1] Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile medium with a spore suspension or mycelial plugs of Byssochlamys fulva.

  • Incubation: Incubate the cultures at 26°C in stationary flasks for up to 60 days.[1]

  • Supplementation (Optional): To investigate the effect of propionic or formic acid, prepare stock solutions of the acids, sterilize by filtration, and add to the culture medium at the desired final concentrations. It is crucial to also have a control group without the added acid and to adjust the initial pH of all media to be identical.

Extraction and Quantification of this compound
  • Harvesting: Separate the fungal mycelium from the culture broth by filtration.

  • Extraction: Acidify the culture filtrate to approximately pH 2.0 with a strong acid (e.g., HCl). Extract the acidified filtrate multiple times with an organic solvent such as ethyl acetate.[9]

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Quantification: Redissolve the crude extract in a suitable solvent (e.g., methanol). Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., acetic acid or formic acid).[9] Detect this compound using a UV detector. Quantify the concentration by comparing the peak area to a standard curve prepared from a pure this compound standard.

Visualizations

Byssochlamic_Acid_Biosynthesis_Influence cluster_precursors Potential Precursors & Influencers cluster_core_pathway Core Biosynthetic Pathway cluster_environmental Environmental Factors Propionic Acid Propionic Acid Propionyl-CoA Propionyl-CoA Propionic Acid->Propionyl-CoA Activation pH pH Propionic Acid->pH Lowers pH Formic Acid Formic Acid One-Carbon Pool One-Carbon Pool Formic Acid->One-Carbon Pool Metabolism Formic Acid->pH Lowers pH PKS Polyketide Synthase Propionyl-CoA->PKS Potential Starter/Extender Unit One-Carbon Pool->PKS Indirect Influence? Acetyl-CoA Acetyl-CoA Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Unit Polyketide Chain Polyketide Chain PKS->Polyketide Chain This compound This compound Polyketide Chain->this compound Cyclization & Tailoring pH->PKS Affects Enzyme Activity & Gene Expression

Caption: Potential influence of propionic and formic acids on this compound biosynthesis.

Troubleshooting_Workflow start Low/No this compound check_culture Verify Culture Conditions (Medium, Temp, Time) start->check_culture check_culture->start Suboptimal check_ph Monitor Culture pH check_culture->check_ph Conditions OK check_ph->start pH Drift check_acid_conc Evaluate Acid Concentration (if supplemented) check_ph->check_acid_conc pH Stable check_acid_conc->start Inhibitory check_strain Assess Strain Viability check_acid_conc->check_strain Concentration Optimal check_strain->start Non-viable check_protocol Review Extraction & Quantification Protocol check_strain->check_protocol Strain Viable check_protocol->start Protocol Issue optimal Optimal Production check_protocol->optimal Protocol Validated

Caption: Troubleshooting workflow for low this compound yield.

References

addressing analytical interference in the quantification of Byssochlamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Byssochlamic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quantification of this compound, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Question 1: Why am I observing low signal intensity or poor sensitivity for this compound in my samples?

Answer:

Low signal intensity for this compound can be attributed to several factors, ranging from sample preparation to instrument settings. A common cause is matrix effects , where co-eluting compounds from the sample matrix suppress the ionization of the target analyte.[1][2]

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Post-extraction Spike: Prepare two sample sets: one with the analyte spiked into the solvent and another with the analyte spiked into the sample extract after extraction. A significant difference in the analyte response between the two sets indicates the presence of matrix effects.[3]

    • Serial Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. If the signal-to-noise ratio improves with dilution, matrix suppression is likely.[4]

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Employ SPE cartridges (e.g., Oasis HLB) to clean up the sample extract and remove interfering substances before LC-MS/MS analysis.[5]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering compounds behind.[6]

  • Refine Chromatographic Conditions:

    • Gradient Elution: Adjust the mobile phase gradient to improve the separation of this compound from co-eluting matrix components.[7]

    • Column Chemistry: Test different LC column chemistries (e.g., C18, Phenyl-Hexyl) to achieve better retention and separation.

  • Enhance Mass Spectrometry Detection:

    • Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, to maximize the ionization of this compound.

    • MRM Transitions: Ensure that the most sensitive and specific multiple reaction monitoring (MRM) transitions are being used for quantification.

Question 2: I am seeing high variability and poor reproducibility in my quantitative results. What are the likely causes?

Answer:

High variability in quantitative results often points to inconsistent sample processing or the presence of uncompensated matrix effects. The lack of an appropriate internal standard can exacerbate this issue.

Troubleshooting Steps:

  • Implement an Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) IS: The use of a SIL internal standard for this compound is the gold standard for correcting variability.[5][8] However, a specific SIL-IS for this compound may not be commercially available.

    • Structural Analog IS: If a SIL-IS is unavailable, use a structural analog that has similar chemical properties and chromatographic behavior to this compound. This can help to compensate for variations in sample preparation and instrument response.[9]

  • Standardize Sample Handling:

    • Ensure consistent and precise execution of all sample preparation steps, including extraction, cleanup, and solvent evaporation.

    • For complex matrices like silage, it is crucial to obtain a representative sample.[2][10]

  • Assess for Carryover:

    • Inject a blank solvent sample after a high-concentration sample to check for carryover on the LC column or in the MS source. Implement a robust wash method between injections if carryover is observed.

Frequently Asked Questions (FAQs)

Q1: What are "matrix effects" and how do they affect this compound quantification?

A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting substances in the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of this compound.[1] Common matrices for this compound analysis, such as fruit juices and silage, contain complex mixtures of sugars, organic acids, and pigments that can cause significant matrix effects.[11][12]

Q2: What is the best type of internal standard to use for this compound analysis?

A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ²H labeled).[13] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte and will co-elute, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[5][8] If a SIL-IS for this compound is not available, a structural analog with similar properties can be used as an alternative, though it may not correct for all sources of variability as effectively.[9]

Q3: How can I improve the extraction efficiency of this compound from my samples?

A3: To improve extraction efficiency, consider the following:

  • Solvent Selection: this compound is soluble in solvents like ethanol, methanol (B129727), DMF, and DMSO.[14] Experiment with different organic solvents and solvent mixtures to find the optimal extraction conditions for your specific sample matrix.

  • pH Adjustment: The pH of the extraction solvent can influence the recovery of acidic mycotoxins. Adjusting the pH may improve the partitioning of this compound into the organic phase.

  • Extraction Technique: Techniques like vortexing, sonication, or shaking can enhance the extraction efficiency by increasing the contact between the sample and the solvent.

Q4: Are there any known interfering substances for this compound analysis?

A4: While specific interfering substances for this compound are not extensively documented in the literature, other mycotoxins produced by the same fungal species, such as patulin, could potentially interfere if they are not chromatographically resolved.[7] Additionally, complex matrix components in fruit juices and silage are likely sources of interference.[11][12]

Quantitative Data Summary

Table 1: Recovery and Limit of Detection for this compound in Fruit Juice (TLC Method)

ParameterValueReference
Recovery Rate80%[11]
Limit of Detection0.5 ppm[11]

Note: This data is based on a thin-layer chromatography (TLC) method and may not be directly comparable to LC-MS/MS performance.

Experimental Protocols

General Workflow for LC-MS/MS Analysis of this compound:

This is a generalized protocol. Specific parameters should be optimized for your instrument and sample matrix.

  • Sample Preparation:

    • Extraction: Homogenize the sample (e.g., fruit juice, silage) and extract with an appropriate organic solvent (e.g., acetonitrile, ethyl acetate). The addition of an internal standard at this stage is recommended.

    • Cleanup: Use Solid-Phase Extraction (SPE) with a suitable cartridge (e.g., C18 or a polymer-based sorbent) to remove interfering matrix components.

    • Reconstitution: Evaporate the cleaned extract to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A reversed-phase C18 column is a common starting point.

      • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[15]

      • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be determined experimentally).

      • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Fruit Juice, Silage) Extraction Solvent Extraction (+ Internal Standard) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result Final Result Quantification->Result

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Interference Start Inaccurate or Irreproducible Quantification Check_IS Is a suitable Internal Standard (IS) being used? Start->Check_IS Implement_IS Implement a Stable Isotope-Labeled or Structural Analog IS Check_IS->Implement_IS No Assess_Matrix Assess Matrix Effects (Post-extraction spike) Check_IS->Assess_Matrix Yes Implement_IS->Assess_Matrix Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE, LLE) Assess_Matrix->Optimize_Cleanup Significant Matrix Effects Observed Optimize_Chroma Optimize Chromatographic Separation Assess_Matrix->Optimize_Chroma Minimal Matrix Effects Observed Dilute_Sample Dilute Sample Extract Optimize_Cleanup->Dilute_Sample Revalidate Re-validate Method Optimize_Chroma->Revalidate Dilute_Sample->Optimize_Chroma

Caption: Troubleshooting analytical interference in this compound analysis.

References

Validation & Comparative

A Comparative In Vitro Toxicity Analysis: Byssochlamic Acid and Patulin

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity exists in the available in vitro toxicological data between byssochlamic acid and patulin (B190374). While patulin has been extensively studied, revealing multifaceted cytotoxic mechanisms, research on the in vitro effects of this compound is remarkably scarce, precluding a direct quantitative comparison.

Patulin, a mycotoxin produced by several species of Aspergillus, Penicillium, and Byssochlamys, is a common contaminant in rotting fruits and fruit products.[1] In contrast, this compound is primarily associated with the Byssochlamys genus, often co-produced with patulin.[2] Despite their co-occurrence, the depth of scientific inquiry into their respective toxicities is vastly different. This guide synthesizes the available in vitro data for patulin and highlights the significant knowledge gap concerning this compound.

Quantitative Cytotoxicity of Patulin

Patulin has demonstrated dose-dependent cytotoxicity across a wide range of cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a substance's potency in inhibiting a specific biological or biochemical function, vary depending on the cell type and the duration of exposure.

Cell LineAssayExposure TimeIC50 ConcentrationReference
Human Neuroblastoma (SH-SY5Y)MTT24 h500 nM[3]
Human Malignant Mesothelioma (H2452)Not Specified24 h12.68 µM[4]
Healthy Human Mesothelial (MeT-5A)Not Specified24 h101.5 µM[4]
Rat Enteric Glial Cells (EGCs)ResazurinNot Specified9.19 ± 0.96 µM[5]

Mechanistic Insights into Patulin's Toxicity

The in vitro toxicity of patulin is attributed to several interconnected mechanisms, primarily revolving around the induction of oxidative stress and apoptosis.

1. Induction of Oxidative Stress: Patulin is known to generate reactive oxygen species (ROS), leading to cellular damage.[6][7] This oxidative stress is a key trigger for subsequent apoptotic events.[4] The toxin has a strong affinity for sulfhydryl groups in cellular proteins and glutathione, disrupting the cellular redox balance.[7][8]

2. Apoptosis Induction: Patulin triggers programmed cell death, or apoptosis, in various cell lines.[4][8] This process is initiated through multiple pathways:

  • Mitochondrial (Intrinsic) Pathway: Patulin can alter the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[6][8] This activates caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[8] The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also disrupted by patulin.[6]

  • Endoplasmic Reticulum (ER) Stress: Patulin has been shown to induce ER stress, characterized by the upregulation of proteins like GRP78 and the pro-apoptotic factor CHOP.[6][9] This ER stress response contributes to the activation of the mitochondrial apoptotic pathway.[6]

  • MAPK Signaling: The phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38 and c-Jun N-terminal kinase (JNK) has been identified as another signaling pathway involved in patulin-induced apoptosis.[8]

3. Genotoxicity: Patulin has been reported to have genotoxic effects, including the induction of chromosomal aberrations and micronuclei in mammalian cells.[1]

Signaling Pathways in Patulin-Induced Apoptosis

The intricate network of signaling events leading to apoptosis upon patulin exposure can be visualized as follows:

Patulin_Apoptosis_Pathway Patulin Patulin ROS Reactive Oxygen Species (ROS) Patulin->ROS MAPK MAPK Activation (p38, JNK) Patulin->MAPK ER_Stress ER Stress (GRP78, CHOP) ROS->ER_Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ER_Stress->Mitochondria Apoptosis Apoptosis MAPK->Apoptosis Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Signaling cascade of patulin-induced apoptosis.

Experimental Protocols for Patulin Toxicity Assessment

The following provides an overview of a typical experimental workflow for evaluating the in vitro cytotoxicity of patulin.

Experimental_Workflow start Start cell_culture Cell Line Culture (e.g., HeLa, HEK293) start->cell_culture exposure Cell Exposure to Varying Patulin Concentrations cell_culture->exposure patulin_prep Patulin Stock Solution Preparation patulin_prep->exposure incubation Incubation (e.g., 24, 48, 72 hours) exposure->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry, Caspase Activity) incubation->apoptosis_assay ros_assay ROS Detection Assay incubation->ros_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis apoptosis_assay->data_analysis ros_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro patulin toxicity testing.

Detailed Methodologies:

  • Cell Culture: Human cell lines such as HeLa (cervical cancer), SW-48 (colorectal cancer), MRC-5 (normal lung fibroblast), HEK293 (embryonic kidney), HCT116 (colon carcinoma), and SH-SY5Y (neuroblastoma) are commonly used.[3][6][8] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Patulin Exposure: Patulin is typically dissolved in a suitable solvent like DMSO to prepare a stock solution, which is then diluted to desired concentrations in the cell culture medium.[10]

  • Cell Viability Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

    • MTS Assay: Similar to the MTT assay, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method for assessing cell viability.[10]

  • Apoptosis Assays:

    • BrdU Incorporation Assay: This ELISA-based assay measures DNA synthesis during cell proliferation. A decrease in BrdU incorporation is indicative of reduced cell proliferation and can be an indicator of apoptosis or cytotoxicity.[8]

    • Hoechst 33342 Staining: This fluorescent stain binds to DNA. Apoptotic cells exhibit condensed or fragmented nuclei, which can be visualized under a fluorescence microscope after staining.[11]

    • Flow Cytometry: Using annexin (B1180172) V and propidium (B1200493) iodide (PI) staining, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: The activation of key apoptotic enzymes like caspase-3, -8, and -9 can be measured using specific substrates that release a detectable signal upon cleavage.

  • Reactive Oxygen Species (ROS) Detection: Cellular ROS levels can be quantified using fluorescent probes like DCFH-DA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation by ROS.

This compound: A Research Frontier

In stark contrast to patulin, there is a significant lack of publicly available in vitro toxicological data for this compound. Searches for its IC50 values, apoptotic effects, or detailed mechanisms of action in various cell lines did not yield specific experimental results. The existing literature primarily focuses on the biosynthesis of this compound by Byssochlamys species.[2] This knowledge gap underscores the need for further research to characterize the potential in vitro toxicity of this compound and to understand its risk to human health, especially given its co-occurrence with the well-characterized mycotoxin, patulin.

References

Lack of Direct Evidence Suggests Low Risk of Byssochlamic Acid Cross-Reactivity in Common Mycotoxin Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A theoretical analysis of the chemical structures of Byssochlamic acid, patulin (B190374), and mycophenolic acid indicates a low probability of significant cross-reactivity in immunoassays designed for patulin and mycophenolic acid. However, the absence of direct experimental data necessitates caution, and validation is recommended for high-risk sample matrices.

For researchers and drug development professionals working with mycotoxins produced by Byssochlamys fungi, the potential for immunoassay cross-reactivity is a critical consideration for data accuracy. While species like Byssochlamys nivea are known to produce this compound, patulin, and mycophenolic acid concurrently, a detailed structural comparison suggests that this compound is unlikely to interfere with immunoassays for the latter two mycotoxins.

Currently, there is a notable absence of published experimental studies directly investigating the cross-reactivity of this compound in commercially available or research-based immunoassays for other mycotoxins. This guide, therefore, provides a comparative assessment based on molecular structure and the principles of antibody-antigen recognition.

Mycotoxin Co-occurrence in Byssochlamys

The primary concern for cross-reactivity arises from the co-occurrence of multiple mycotoxins from a single fungal source. The following table outlines the production of these key mycotoxins by prominent Byssochlamys species.

Fungal SpeciesMycotoxin Produced
Byssochlamys niveaThis compound, Patulin, Mycophenolic acid
Byssochlamys fulvaThis compound

Structural Comparison and Cross-Reactivity Potential

The specificity of an immunoassay is determined by the antibody's ability to bind to a unique structural feature (epitope) of the target molecule. Significant cross-reactivity typically occurs with molecules that share a high degree of structural similarity with the target antigen.

  • This compound: A large, complex molecule with a molecular weight of 332.35 g/mol , characterized by a symmetric structure containing two seven-membered rings with anhydride (B1165640) functional groups.

  • Patulin: A small, heterocyclic lactone with a molecular weight of 154.12 g/mol . Its structure is compact and contains a furan (B31954) ring fused to a pyranone ring.

  • Mycophenolic Acid: A medium-sized molecule (320.34 g/mol ) featuring a substituted phthalide (B148349) (a bicyclic ether lactone) core structure linked to an unsaturated carboxylic acid chain.

A comparison of these structures reveals substantial differences in their carbon skeletons, functional groups, and overall three-dimensional shapes.

  • This compound vs. Patulin: These molecules are structurally disparate. The small, polar, and heterocyclic nature of patulin presents a distinct epitope that is highly unlikely to be recognized by an antibody specific to the large, non-polar, and symmetrically complex structure of this compound.

  • This compound vs. Mycophenolic Acid: While both are larger molecules, their core scaffolds are fundamentally different. The phthalide ring system of mycophenolic acid is structurally distinct from the anhydride-containing rings of this compound. The overall topography and distribution of functional groups are sufficiently different to make significant cross-reactivity improbable.

Mycotoxin_Structural_Comparison Byssochlamic_Acid This compound (C18H20O6) Complex Anhydride Structure Patulin Patulin (C7H6O4) Heterocyclic Lactone Byssochlamic_Acid->Patulin Structurally Dissimilar Mycophenolic_Acid Mycophenolic Acid (C17H20O6) Phthalide Derivative Byssochlamic_Acid->Mycophenolic_Acid Structurally Dissimilar Patulin->Mycophenolic_Acid Structurally Dissimilar

Caption: Structural dissimilarity of this compound, Patulin, and Mycophenolic Acid.

Experimental Protocol for Cross-Reactivity Assessment

To definitively determine the cross-reactivity of this compound, the following experimental approach using a competitive enzyme-linked immunosorbent assay (ELISA) is recommended.

Objective: To quantify the percentage cross-reactivity of this compound in a patulin (or mycophenolic acid) specific immunoassay.

Materials:

  • Purified this compound standard

  • Commercial patulin (or mycophenolic acid) ELISA kit

  • Appropriate solvents for dissolving this compound (e.g., methanol (B129727) or DMSO)

  • Assay buffer as specified by the ELISA kit manufacturer

  • Microplate reader

Methodology:

  • Preparation of Standards:

    • Prepare a stock solution of the target mycotoxin (patulin or mycophenolic acid) according to the kit instructions.

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent.

    • Create a serial dilution of the target mycotoxin stock solution in assay buffer to generate a standard curve.

    • Create a serial dilution of the this compound stock solution in assay buffer.

  • Immunoassay Procedure:

    • Perform the ELISA as per the manufacturer's protocol.

    • For the standard curve, add the serially diluted target mycotoxin standards to the appropriate wells.

    • For the cross-reactivity assessment, add the serially diluted this compound solutions to a separate set of wells.

    • Complete the subsequent steps of the ELISA protocol (e.g., addition of enzyme conjugate, substrate, and stop solution).

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Plot the standard curve for the target mycotoxin (absorbance vs. concentration) and determine the concentration that causes 50% inhibition of the maximum signal (IC50).

    • Plot the inhibition curve for this compound and determine its IC50 value.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of target mycotoxin / IC50 of this compound) x 100

The following diagram outlines the logical workflow for this experimental validation.

Experimental_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Stock_Target Prepare Target Mycotoxin Stock Solution Dilute_Target Create Serial Dilutions of Target Mycotoxin Stock_Target->Dilute_Target Stock_BA Prepare this compound Stock Solution Dilute_BA Create Serial Dilutions of this compound Stock_BA->Dilute_BA Run_ELISA Perform Competitive ELISA Dilute_Target->Run_ELISA Standard Curve Dilute_BA->Run_ELISA Cross-Reactivity Test Measure_Absorbance Measure Absorbance Run_ELISA->Measure_Absorbance Calc_IC50 Calculate IC50 for Both Compounds Measure_Absorbance->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for determining this compound cross-reactivity.

A Comparative Guide to Analytical Methods for Simultaneous Mycotoxin Detection with a Focus on Byssochlamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and simultaneous detection of multiple mycotoxins in various matrices is crucial for ensuring food safety and understanding potential toxicological impacts. While validated methods exist for a range of regulated mycotoxins, emerging threats such as byssochlamic acid, a metabolite of the heat-resistant fungus Byssochlamys, present a significant analytical challenge. This guide provides a comparative overview of a validated multi-mycotoxin Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and discusses the incorporation of this compound into such analytical schemes.

Comparison of Analytical Method Performance

MycotoxinLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)
Aflatoxin B1 0.017 - 0.360.050 - 1.1999 ± 13
Aflatoxin B2 0.017 - 0.360.050 - 1.1999 ± 13
Aflatoxin G1 0.017 - 0.360.050 - 1.1999 ± 13
Aflatoxin G2 0.017 - 0.360.050 - 1.1999 ± 13
Ochratoxin A 0.05 - 0.50.15 - 1.585 - 110
Deoxynivalenol 10 - 5030 - 15080 - 110
Zearalenone 0.5 - 51.5 - 1580 - 110
Fumonisin B1 10 - 5030 - 15070 - 120
Fumonisin B2 10 - 5030 - 15070 - 120
Patulin 5 - 1515 - 5080 - 115
This compound Data not availableData not availableData not available

Experimental Protocols

A robust analytical method relies on a well-defined experimental protocol. The following is a representative LC-MS/MS method for the simultaneous determination of multiple mycotoxins, which could be adapted and validated for the inclusion of this compound.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
  • Homogenization: Homogenize a representative 25 g sample of the food matrix (e.g., fruit puree, grain flour).

  • Extraction:

    • Add 100 mL of acetonitrile (B52724)/water (84:16, v/v) to the homogenized sample in a 250 mL centrifuge bottle.

    • Shake vigorously for 60 minutes on a mechanical shaker.

    • Add the contents of a QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the centrifuge bottle.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the bottle at 4000 rpm for 10 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 10 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing dSPE sorbents (e.g., PSA, C18, and magnesium sulfate).

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation:

    • Take a 5 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of injection solvent (e.g., methanol/water, 50:50, v/v).

    • Filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative switching to cover a wide range of mycotoxins.

  • Detection: Multiple Reaction Monitoring (MRM) mode.

Based on available literature from the analysis of fungal cultures, the following parameters are proposed for the inclusion of this compound in a multi-mycotoxin method. These would require optimization and validation in the specific food matrix.

  • Precursor Ion (m/z): 331.1 [M-H]⁻ (in negative ion mode)

  • Product Ions (m/z): 287.1 (loss of CO₂) and 243.1 (loss of 2xCO₂)

  • Collision Energy: To be optimized, but likely in the range of 15-30 eV.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the relationship between different stages of the analysis, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Homogenization of Food Sample Extraction 2. QuEChERS Extraction Homogenization->Extraction Centrifugation1 3. Centrifugation Extraction->Centrifugation1 dSPE 4. Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 5. Centrifugation dSPE->Centrifugation2 Evaporation 6. Evaporation Centrifugation2->Evaporation Reconstitution 7. Reconstitution Evaporation->Reconstitution LC_Separation 8. LC Separation Reconstitution->LC_Separation MS_Detection 9. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 10. Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for multi-mycotoxin analysis using LC-MS/MS.

Logical_Relationship cluster_method Analytical Method cluster_validation Method Validation Parameters cluster_analytes Target Analytes LC-MS/MS LC-MS/MS LOD LOD LC-MS/MS->LOD LOQ LOQ LC-MS/MS->LOQ Recovery Recovery LC-MS/MS->Recovery Precision Precision LC-MS/MS->Precision Specificity Specificity LC-MS/MS->Specificity Regulated Mycotoxins Regulated Mycotoxins Regulated Mycotoxins->LC-MS/MS This compound This compound This compound->LC-MS/MS Requires Development

Caption: Logical relationship for method validation and analyte inclusion.

A Comparative Guide to the Structure-Activity Relationship of Byssochlamic Acid and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Byssochlamic acid, a mycotoxin produced by various species of the fungus Byssochlamys, belongs to the nonadride family of maleic anhydride-containing natural products.[1] These compounds are characterized by a nine-membered carbocyclic core fused to two maleic anhydride (B1165640) moieties. While direct and extensive structure-activity relationship (SAR) studies on this compound and its synthetic analogues are notably scarce in publicly available literature, a comparative analysis with structurally related fungal metabolites can provide valuable insights into the potential determinants of its biological activity. This guide aims to synthesize the available information on this compound, compare it with related nonadrides, and provide standardized protocols for its biological evaluation, thereby offering a foundational resource for future research in this area.

Comparative Analysis of this compound and Related Nonadrides

Due to the limited data on synthetic analogues of this compound, this section presents a comparative table of naturally occurring nonadrides. This comparison of their structural features and reported biological activities can help infer potential structure-activity relationships.

Compound NameChemical StructureKey Structural FeaturesReported Biological Activity
This compound [Insert Chemical Structure of this compound]Symmetrical nonadride with two ethyl groups and two propyl groups attached to the carbocyclic ring.Mycotoxin.[2][3] Specific cytotoxic data is limited in available literature.
Glauconic acid [Insert Chemical Structure of Glauconic acid]Asymmetrical nonadride with differing alkyl substituents on the nine-membered ring compared to this compound.Moderate herbicidal activity against a range of monocot and dicot weed species.[4][5]
Glaucanic acid [Insert Chemical Structure of Glaucanic acid]Stereoisomer of Glauconic acid.Moderate herbicidal activity.[4][5]
Rubratoxin A [Insert Chemical Structure of Rubratoxin A]A related maleidride with a more complex, oxygenated side chain attached to the anhydride ring.Inhibitor of protein phosphatase 2A and suppressor of cancer metastasis.[4]

Inferred Structure-Activity Relationships:

Based on the broader class of natural products containing the maleic anhydride moiety, several general SAR principles can be hypothesized for this compound and its potential analogues:

  • The Maleic Anhydride Moiety: The high reactivity of the anhydride group suggests it is a key pharmacophore.[6] This group can readily react with nucleophiles, such as amino and thiol groups in proteins, leading to covalent modification and potential inhibition of enzyme function.

  • The Carbocyclic Core: The nine-membered ring of the nonadride skeleton provides a specific three-dimensional scaffold that dictates the orientation of the reactive anhydride groups and the alkyl substituents. Variations in the ring size and conformation could significantly impact target binding and activity.

  • Alkyl Substituents: The nature and stereochemistry of the alkyl groups (ethyl and propyl in this compound) likely influence the molecule's lipophilicity, membrane permeability, and steric interactions with its biological target(s). The differences in activity between this compound and the glauconic acids, which differ in their alkyl substitution, support this hypothesis.[4][5]

Experimental Protocols

The following is a detailed, generalized protocol for determining the in vitro cytotoxicity of this compound and its analogues using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

MTT Cytotoxicity Assay Protocol

1. Materials:

  • Human cancer cell line (e.g., HeLa, HepG2, A549)
  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
  • This compound or analogue (dissolved in a suitable solvent, e.g., DMSO, to prepare a stock solution)
  • MTT solution (5 mg/mL in sterile phosphate-buffered saline (PBS))
  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
  • 96-well flat-bottom cell culture plates
  • Multichannel pipette
  • Microplate reader (capable of measuring absorbance at 570 nm)
  • Humidified incubator (37°C, 5% CO₂)

2. Procedure:

  • Cell Seeding:
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
  • Incubate for 24 hours to allow for cell attachment.
  • Compound Treatment:
  • Prepare serial dilutions of the test compound in complete medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).
  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
  • MTT Addition and Incubation:
  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
  • Incubate the plate for another 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
  • Formazan Solubilization:
  • Carefully remove the medium from each well.
  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15-20 minutes to ensure complete solubilization.
  • Absorbance Measurement:
  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Data Analysis:
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the proposed biosynthetic pathway of this compound, highlighting the key enzymatic steps and precursor molecules. This provides a logical framework for understanding the formation of its unique nonadride structure.

Byssochlamic_Acid_Biosynthesis cluster_0 Precursor Molecules cluster_1 Polyketide Synthase (PKS) Pathway cluster_2 Cyclization and Dimerization Succinyl-CoA Succinyl-CoA PKS_Assembly Polyketide Assembly Succinyl-CoA->PKS_Assembly Propionyl-CoA Propionyl-CoA Propionyl-CoA->PKS_Assembly Intermediate_A Linear Polyketide Intermediate PKS_Assembly->Intermediate_A Monomer Cyclized Monomer Intermediate_A->Monomer Dimerization Enzymatic Dimerization Monomer->Dimerization Byssochlamic_Acid This compound Dimerization->Byssochlamic_Acid

Caption: Proposed biosynthetic pathway of this compound.

This guide provides a starting point for researchers interested in the structure-activity relationship of this compound. The lack of direct studies on its analogues highlights a significant gap in the literature and a promising area for future research. The comparative data and standardized protocols presented here are intended to facilitate these future investigations.

References

Comparative Analysis of Byssochlamic Acid Production by Byssochlamys nivea and Byssochlamys lagunculariae

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Byssochlamic acid, a mycotoxin with anhydride (B1165640) functional groups, has garnered interest in the scientific community for its biological activities. It is produced by certain species of the genus Byssochlamys, notably Byssochlamys nivea and Byssochlamys lagunculariae. These heat-resistant fungi are often associated with food spoilage but also represent a potential source of novel bioactive compounds. This guide provides a comparative overview of this compound production by B. nivea and B. lagunculariae, presenting available quantitative data, detailed experimental protocols, and visual representations of the underlying scientific workflows.

Comparative Production of this compound

Both Byssochlamys nivea and Byssochlamys lagunculariae have been identified as producers of this compound.[1][2] While qualitative studies confirm its production in both species, comprehensive quantitative data directly comparing the yields between the two under identical conditions are limited in the currently available scientific literature. However, specific production yields for B. nivea have been reported, offering a benchmark for its productive capacity.

A study by Escoula (1975) investigated the production of this compound by a strain of Byssochlamys nivea (E 70) on various culture media. The highest concentration of this compound was achieved on wet corn grains.[3]

Table 1: this compound Production by Byssochlamys nivea (Strain E 70) on Various Media

Culture MediumThis compound Concentration (ppm)
Wet Corn Grains (80% water)390[3]
Czapek's liquid medium + yeast extract + glucoseLower than on wet corn grains
Soya meal15.2[3]

Data from Escoula, L. (1975). [Toxinogenic moulds in silage. II. -- In vitro kinetics of patulin (B190374) and this compound biosynthesis by Byssochlamys nivea Westling in liquid medium (author's transl)]. Annales de recherches veterinaires, 6(2), 155–163.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments related to the culture of Byssochlamys species and the analysis of this compound, based on protocols described in the literature.

Fungal Culture for this compound Production

This protocol is adapted from studies on mycotoxin production by Byssochlamys nivea.

  • Strain and Inoculum Preparation:

    • A pure culture of the desired Byssochlamys strain is used.

    • For inoculum, the fungus can be grown on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), to produce spores.

  • Culture Media:

    • Solid Medium: Wet corn grains (80% water) have been shown to yield high concentrations of this compound from B. nivea.[3]

    • Liquid Medium: Czapek's liquid medium supplemented with yeast extract (e.g., 2 g/L) and glucose (e.g., 8 g/L) can also be used.[3]

  • Incubation Conditions:

    • Cultures are typically incubated at a temperature of 26°C.[3]

    • The incubation period for maximal this compound production can be lengthy, with peak production observed after 60 days in one study.[3]

    • Cultures are generally incubated in the dark under static (non-shaking) conditions.

Extraction and Quantification of this compound

The following is a general workflow for the extraction and analysis of this compound from fungal cultures.

  • Extraction:

    • The fungal culture (both mycelium and liquid medium, or the solid substrate) is extracted with a suitable organic solvent, such as chloroform (B151607) or ethyl acetate.

    • The extraction is typically performed at room temperature with agitation to ensure efficient transfer of the analyte into the solvent.

    • The organic extract is then filtered or centrifuged to remove fungal biomass and other solid debris.

    • The solvent is evaporated under reduced pressure to concentrate the extract.

  • Purification (Optional):

    • For cleaner samples, a purification step such as column chromatography using silica (B1680970) gel may be employed.

  • Quantification:

    • High-Performance Liquid Chromatography (HPLC): The concentrated extract is redissolved in a suitable solvent and analyzed by HPLC.

      • A C18 column is commonly used for separation.

      • The mobile phase is typically a gradient of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

      • Detection is performed using a UV detector, as this compound has a characteristic UV absorbance.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, LC-MS can be used. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for precise identification and quantification based on the mass-to-charge ratio of the molecule.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the experimental workflow for this compound production and analysis.

Experimental_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis Inoculation Inoculation of Byssochlamys sp. Incubation Incubation (e.g., 26°C, 60 days) Inoculation->Incubation Solvent_Extraction Solvent Extraction (e.g., Chloroform) Incubation->Solvent_Extraction Concentration Concentration of Extract Solvent_Extraction->Concentration HPLC_Analysis HPLC-UV Analysis Concentration->HPLC_Analysis LCMS_Analysis LC-MS Analysis Concentration->LCMS_Analysis Quantification Quantification HPLC_Analysis->Quantification LCMS_Analysis->Quantification

Caption: Experimental workflow for this compound production and analysis.

Signaling Pathways and Logical Relationships

The production of mycotoxins like this compound is a complex process influenced by various environmental and genetic factors. The logical relationship from fungal growth to the final analytical result can be visualized as a sequential process.

Logical_Relationship Fungal_Growth Fungal Growth & Metabolism (Byssochlamys sp.) Biosynthesis Biosynthesis of This compound Fungal_Growth->Biosynthesis Accumulation Accumulation in Culture Medium Biosynthesis->Accumulation Extraction Extraction & Purification Accumulation->Extraction Analysis Instrumental Analysis (HPLC/LC-MS) Extraction->Analysis Data Quantitative Data (Concentration) Analysis->Data

Caption: Logical flow from fungal culture to quantitative data.

Conclusion

Both Byssochlamys nivea and Byssochlamys lagunculariae are confirmed producers of this compound. Quantitative data for B. nivea demonstrates its ability to produce significant amounts of this mycotoxin, with yields being highly dependent on the culture substrate. While a direct quantitative comparison with B. lagunculariae is currently hampered by the lack of published yield data for the latter, the qualitative confirmation of its production suggests that it is also a viable source for this compound. Further research is warranted to quantify the production of this compound by B. lagunculariae to enable a direct and comprehensive comparison, which would be invaluable for researchers and professionals in drug development exploring the potential of this bioactive molecule.

References

Assessing the Synergistic Toxic Effects of Byssochlamic Acid with Other Mycotoxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The co-occurrence of mycotoxins in food and feed is a significant concern for public health and safety. While the toxic effects of individual mycotoxins are often well-documented, the synergistic, additive, or antagonistic interactions that can occur when these compounds are present in combination are less understood. This guide provides a comparative analysis of the toxicological profiles of Byssochlamic acid and two commonly co-occurring mycotoxins, patulin (B190374) and mycophenolic acid. Due to the limited direct experimental data on the synergistic effects of this compound, this document focuses on comparing their known mechanisms of action to hypothesize potential interactions and provides detailed experimental protocols for future research in this critical area.

Comparative Toxicological Data

A summary of the available quantitative toxicological data for this compound, patulin, and mycophenolic acid is presented below. These values provide a basis for comparing the relative toxicity of these compounds.

MycotoxinTest SystemEndpointValueReference
This compound In vivo (animal model)LD50 (Oral)Data not readily available
In vitroIC50Data not readily available
Patulin In vivo (rat)LD50 (Oral)20-100 mg/kg body weight[1][2]
In vivo (mouse)LD50 (Oral)20-100 mg/kg body weight[1][2]
In vitro (HeLa cells)IC50 (24h)~4 µM[3]
In vitro (SW-48 cells)IC50 (24h)~4 µM[3]
In vitro (SH-SY5Y cells)IC50 (24h)2.01 µM[4]
Mycophenolic acid In vivo (rat)LD50 (Oral)352 mg/kg[5][6]
In vivo (mouse)LD50 (Oral)1 g/kg[5]
In vitroIC50Dependent on cell type and assay

Mechanisms of Toxicity and Potential for Synergy

Understanding the molecular mechanisms by which these mycotoxins exert their toxic effects is crucial for predicting potential synergistic interactions.

This compound

The specific molecular mechanism of this compound's toxicity is not well-elucidated in the available literature. It is known to be produced by Byssochlamys species and has reported antitumor and phytotoxic activities[7]. Its toxic effects are likely to involve general cytotoxicity, but further research is needed to identify the specific signaling pathways affected.

Patulin

Patulin is known to induce toxicity through several mechanisms, primarily centered around its reactivity with sulfhydryl groups of proteins and glutathione, leading to oxidative stress.[1][8] This can disrupt cellular processes and induce apoptosis.

  • Induction of Oxidative Stress: Patulin exposure leads to an increase in reactive oxygen species (ROS), which can damage cellular components like DNA, lipids, and proteins.[1]

  • Apoptosis Induction: Through the oxidative stress pathway, patulin can trigger programmed cell death (apoptosis).[9]

Mycophenolic Acid

Mycophenolic acid's primary mechanism of action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[10][11] This has a particularly strong effect on lymphocytes, which are highly dependent on this pathway for proliferation.

  • Inhibition of Lymphocyte Proliferation: By depleting the pool of guanine nucleotides, mycophenolic acid prevents the proliferation of T and B lymphocytes, leading to immunosuppression.[10][12]

  • Induction of Apoptosis: In some contexts, the inhibition of IMPDH can also lead to apoptosis in actively dividing cells.

Hypothesized Synergistic Interactions with this compound

Given the lack of direct data, we can hypothesize potential synergistic effects based on the known mechanisms of patulin and mycophenolic acid:

  • This compound and Patulin: If this compound also induces oxidative stress, its co-exposure with patulin could lead to a synergistic increase in ROS levels, overwhelming the cell's antioxidant defenses and leading to enhanced cytotoxicity and apoptosis.

  • This compound and Mycophenolic Acid: If this compound affects cell cycle progression or DNA replication through a different mechanism than mycophenolic acid, their combination could result in a synergistic inhibition of cell proliferation. For instance, if this compound damages DNA, the cell's ability to repair this damage might be compromised in the presence of mycophenolic acid, which limits the availability of necessary nucleotides.

Experimental Protocols for Assessing Synergistic Toxicity

To investigate the potential synergistic effects of this compound with other mycotoxins, a series of in vitro experiments can be performed.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Mycotoxin Treatment: Treat the cells with various concentrations of this compound, the other mycotoxin (e.g., patulin), and their combinations for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[13][14]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

b) Neutral Red Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[15][16]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Neutral Red Incubation: After mycotoxin treatment, incubate the cells with a medium containing neutral red for approximately 2 hours.[17]

  • Washing and Destaining: Wash the cells to remove excess dye and then add a destain solution to extract the neutral red from the lysosomes.[15]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Synergy Analysis

a) Combination Index (CI) Method

The Combination Index (CI) method, based on the Chou-Talalay method, is a quantitative way to determine the nature of the interaction between two agents.[11][18][19]

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Calculation: The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition of cell viability), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.[19]

b) Isobologram Analysis

Isobologram analysis is a graphical method used to assess drug interactions.[20][21][22]

Procedure:

  • Determine the IC50 values for each mycotoxin individually.

  • On a graph, plot the IC50 value of mycotoxin A on the x-axis and the IC50 value of mycotoxin B on the y-axis.

  • Draw a line connecting these two points. This is the line of additivity.

  • Test various combinations of the two mycotoxins and determine the concentrations that produce a 50% effect.

  • Plot these combination points on the graph.

    • Points falling below the line of additivity indicate synergism .

    • Points falling on the line indicate an additive effect.

    • Points falling above the line indicate antagonism .[23]

Mandatory Visualizations

Signaling Pathways

Mycotoxin Mechanisms of Action Potential Mechanisms for Synergistic Toxicity cluster_patulin Patulin cluster_mpa Mycophenolic Acid cluster_ba This compound Patulin Patulin ROS Reactive Oxygen Species (ROS) Patulin->ROS Induces SH_groups Sulfhydryl Groups (e.g., Glutathione) Patulin->SH_groups Reacts with Apoptosis_Pat Apoptosis ROS->Apoptosis_Pat Triggers Synergy Potential Synergistic Effects Apoptosis_Pat->Synergy MPA Mycophenolic Acid IMPDH Inosine Monophosphate Dehydrogenase (IMPDH) MPA->IMPDH Inhibits Guanine Guanine Nucleotide Synthesis Lymphocyte Lymphocyte Proliferation Lymphocyte->Synergy BA This compound Cytotoxicity General Cytotoxicity BA->Cytotoxicity Induces CellDeath Cell Death Cytotoxicity->CellDeath Leads to CellDeath->Synergy Synergy Assessment Workflow Workflow for Assessing Mycotoxin Synergy start Start cell_culture Prepare Cell Cultures (e.g., HepG2, Caco-2) start->cell_culture dose_response Determine IC50 for Individual Mycotoxins (MTT/Neutral Red Assay) cell_culture->dose_response combination_studies Treat Cells with Mycotoxin Combinations dose_response->combination_studies viability_assessment Assess Cell Viability (MTT/Neutral Red Assay) combination_studies->viability_assessment synergy_analysis Analyze for Synergy viability_assessment->synergy_analysis ci_method Combination Index (CI) Method synergy_analysis->ci_method isobologram Isobologram Analysis synergy_analysis->isobologram results Interpret Results: Synergistic, Additive, or Antagonistic Effects ci_method->results isobologram->results

References

A Comparative Analysis of Byssochlamic Acid Extraction Efficiency with Different Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficiency of different solvents for the extraction of Byssochlamic acid, a mycotoxin produced by fungal species such as Byssochlamys fulva and Byssochlamys nivea.[1][2][3] The selection of an appropriate solvent is a critical step in the isolation and purification of this compound for research and drug development purposes. This document synthesizes available data and provides a framework for selecting an optimal extraction strategy.

Data on Solvent Efficiency for this compound Extraction

Direct comparative studies on the extraction efficiency of this compound with a range of solvents are not extensively available in the public domain. However, by synthesizing information from various studies on the extraction of this compound and other similar fungal metabolites, we can infer the suitability of different solvents. This compound is soluble in polar organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[1] The principle of "like dissolves like" is paramount in solvent selection. Given the chemical structure of this compound, solvents with moderate to high polarity are generally more effective.

The following table summarizes solvents that have been used or are predicted to be effective for the extraction of this compound, along with their polarity index and relevant notes from the literature.

SolventPolarity Index (Snyder)Reported Use/NotesPredicted Efficiency
Methanol (MeOH) 5.1This compound is soluble in methanol.[1] Generally a good solvent for a wide range of fungal secondary metabolites.High
Ethanol (EtOH) 4.3This compound is soluble in ethanol.[1] Often used for extracting moderately polar compounds.High
Chloroform (B151607) (CHCl₃) 4.1Has been used for the extraction of this compound from B. nivea culture filtrates.[4][5]Moderate to High
Ethyl Acetate (EtOAc) 4.4Used for the extraction of other secondary metabolites from Byssochlamys species prior to HPLC analysis.[6] A common solvent for mycotoxin extraction.Moderate to High
Dimethyl Sulfoxide (DMSO) 7.2This compound is soluble in DMSO.[1] Typically used for dissolving compounds for bioassays rather than for bulk extraction due to its high boiling point.High (for solubility)
Dimethylformamide (DMF) 6.4This compound is soluble in DMF.[1] Similar to DMSO, it is a powerful solvent but can be difficult to remove.High (for solubility)

Experimental Protocols

Below is a generalized protocol for the extraction of this compound from a fungal culture. This protocol is a composite of methods described for the extraction of fungal secondary metabolites.

1. Fungal Culture and Harvest:

  • Cultivate the this compound-producing fungal strain (e.g., Byssochlamys fulva or Byssochlamys nivea) in a suitable liquid medium (e.g., Czapek-Dox broth) or on a solid substrate (e.g., wet corn grains) under optimal conditions for mycotoxin production.[7]

  • After the incubation period, separate the fungal biomass from the culture filtrate by filtration (e.g., through cheesecloth or a sintered glass funnel).

2. Liquid-Liquid Extraction from Culture Filtrate:

  • Acidify the culture filtrate to a pH of approximately 2-3 with a suitable acid (e.g., hydrochloric acid) to protonate the carboxylic acid groups of this compound, making it more soluble in organic solvents.

  • Transfer the acidified filtrate to a separatory funnel.

  • Add an equal volume of the chosen extraction solvent (e.g., chloroform, ethyl acetate).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate. The organic layer containing the this compound will typically be the bottom layer with chloroform and the top layer with ethyl acetate.

  • Collect the organic layer.

  • Repeat the extraction process on the aqueous layer two more times with fresh solvent to maximize the yield.

  • Combine the organic extracts.

3. Solid-Liquid Extraction from Fungal Mycelium:

  • Dry the collected fungal mycelium (e.g., by lyophilization or air drying).

  • Grind the dried mycelium into a fine powder to increase the surface area for extraction.

  • Suspend the mycelial powder in the chosen extraction solvent (e.g., methanol, ethanol) in a flask.

  • Agitate the suspension for several hours (e.g., on a shaker at room temperature).

  • Separate the solvent extract from the solid residue by filtration or centrifugation.

  • Repeat the extraction of the residue with fresh solvent.

  • Combine the solvent extracts.

4. Concentration and Purification:

  • Dry the combined organic extracts over an anhydrous salt (e.g., sodium sulfate) to remove any residual water.

  • Filter off the drying agent.

  • Concentrate the extract in vacuo using a rotary evaporator to obtain the crude this compound extract.

  • The crude extract can be further purified using techniques such as column chromatography (e.g., silica (B1680970) gel) or high-performance liquid chromatography (HPLC).

Workflow and Pathway Visualizations

The following diagrams illustrate the generalized workflow for this compound extraction and the logical relationship in solvent selection.

Extraction_Workflow cluster_culture Fungal Culture cluster_processing Downstream Processing Culture 1. Fungal Culture (e.g., Byssochlamys nivea) Harvest 2. Harvest (Separate Mycelium and Filtrate) Culture->Harvest Filtrate_Extraction 3a. Liquid-Liquid Extraction (from Filtrate) Harvest->Filtrate_Extraction Mycelium_Extraction 3b. Solid-Liquid Extraction (from Mycelium) Harvest->Mycelium_Extraction Combine 4. Combine Extracts Filtrate_Extraction->Combine Mycelium_Extraction->Combine Concentrate 5. Concentrate (Rotary Evaporation) Combine->Concentrate Purify 6. Purify (e.g., Chromatography) Concentrate->Purify Analysis 7. Analysis (e.g., HPLC, MS) Purify->Analysis

Caption: Generalized workflow for the extraction and purification of this compound.

Caption: Logical relationship for selecting a solvent based on polarity.

References

Screening Methods for Byssochlamic Acid in Raw Agricultural Commodities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Screening Method Performance

The following table summarizes the key performance characteristics of the Thin-Layer Chromatography (TLC) and a representative High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of Byssochlamic acid.

ParameterThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation based on differential migration of the analyte on a stationary phase with a mobile phase.Separation based on polarity, followed by detection based on mass-to-charge ratio.
Limit of Detection (LOD) 0.5 ppm (mg/kg)[1]Estimated to be in the low µg/kg range.
Limit of Quantification (LOQ) Not specified.Estimated to be in the low µg/kg range.
Recovery 80% in fruit juices[1]Typically >80-90% for mycotoxins in complex matrices.
Specificity Moderate; potential for interference from other compounds with similar Rf values.High; based on specific precursor and product ion transitions.
Throughput Low to moderate; multiple samples can be run on a single plate.High; autosamplers allow for unattended analysis of many samples.
Cost Low initial investment for equipment.High initial investment for equipment.
Expertise Required Moderate.High; requires skilled operators for method development and maintenance.

Experimental Protocols

Thin-Layer Chromatography (TLC) Method

This method is based on a historical procedure for the determination of this compound in fruit juice.[1]

a. Extraction and Purification:

  • Homogenize the raw agricultural commodity sample.

  • Extract the homogenized sample with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate).

  • Concentrate the organic extract.

  • Perform a clean-up step to remove interfering substances. This may involve liquid-liquid partitioning or solid-phase extraction.

b. TLC Separation and Detection:

  • Spot the concentrated and cleaned extract onto a silica (B1680970) gel HF254 TLC plate alongside a this compound standard.

  • Develop the plate in a sealed tank containing an appropriate mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid).

  • After development, air-dry the plate.

  • Visualize the separated spots under UV light (254 nm). This compound will appear as a fluorescence-quenching spot.

  • Quantification can be performed by comparing the spot intensity of the sample to that of the standard, either visually or using a densitometer.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

The following is a generalized protocol for the analysis of mycotoxins, adapted for the specific detection of this compound.

a. Sample Extraction and Clean-up:

  • Weigh a homogenized sample of the raw agricultural commodity (e.g., 5-10 g).

  • Add an extraction solvent, typically a mixture of acetonitrile (B52724) and water with a small percentage of formic or acetic acid to improve analyte stability and extraction efficiency.

  • Homogenize the mixture at high speed for a few minutes.

  • Centrifuge the mixture to separate the solid and liquid phases.

  • Take an aliquot of the supernatant and dilute it with water or a suitable buffer.

  • For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences.

b. HPLC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with two solvents is common:

      • Solvent A: Water with a small amount of formic acid and/or ammonium (B1175870) formate.

      • Solvent B: Methanol or acetonitrile with a small amount of formic acid and/or ammonium formate.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode. For this compound, negative ion mode is likely to be effective.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule of this compound) and one or more specific product ions that are formed upon fragmentation.

Experimental Workflow Diagrams

TLC_Workflow cluster_prep Sample Preparation cluster_analysis TLC Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Solvent Concentration Concentration Extraction->Concentration Cleanup Cleanup Concentration->Cleanup Spotting Spotting Cleanup->Spotting Development Development Spotting->Development Mobile Phase Visualization Visualization Development->Visualization UV Light Quantification Quantification Visualization->Quantification

TLC Experimental Workflow

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Acetonitrile/Water Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution Injection Injection Dilution->Injection HPLC_Separation HPLC_Separation Injection->HPLC_Separation C18 Column MS_Detection MS_Detection HPLC_Separation->MS_Detection ESI Source Data_Analysis Data_Analysis MS_Detection->Data_Analysis

HPLC-MS/MS Experimental Workflow

References

evaluating the performance of different HPLC columns for Byssochlamic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

The accurate detection and quantification of Byssochlamic acid, a mycotoxin produced by fungi of the genus Byssochlamys, is crucial for food safety and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, and the choice of the HPLC column is a critical factor in achieving optimal separation and reliable results. This guide provides a comparative overview of key considerations and available data to assist researchers in selecting the most suitable HPLC column for this compound analysis.

While direct comparative studies on various HPLC columns for this compound are limited, this guide extrapolates from existing research on mycotoxin analysis and presents available data for a C18 column used in the separation of this specific analyte.

Principles of HPLC Column Selection for Mycotoxin Analysis

The selection of an appropriate HPLC column for mycotoxin analysis, including this compound, is guided by several key parameters that influence the separation efficiency, resolution, and overall performance of the method.

  • Stationary Phase Chemistry: Reversed-phase chromatography with a C18 (octadecylsilyl) stationary phase is the most common choice for mycotoxin analysis due to the nonpolar to moderately polar nature of these compounds. The hydrophobicity of the C18 stationary phase provides effective retention and separation of mycotoxins from various matrices. Other stationary phases, such as C8 or phenyl-hexyl, may offer different selectivity for specific applications.

  • Particle Size: Columns with smaller particle sizes (e.g., < 3 µm) generally provide higher efficiency and better resolution, leading to sharper peaks and improved sensitivity. However, they also generate higher backpressure, requiring HPLC systems capable of handling such conditions.

  • Column Dimensions: The length and internal diameter of the column affect the analysis time, solvent consumption, and sample loading capacity. Shorter columns can reduce analysis time, while narrower columns can increase sensitivity.

  • Porosity: The pore size of the stationary phase material can influence the interaction of the analyte with the stationary phase. For mycotoxins, standard pore sizes are typically effective.

Performance Data of a C18 Column for this compound Separation

A study analyzing the secondary metabolites of Byssochlamys nivea utilized a Kromasil 5C18 column for the separation of this compound. The table below summarizes the chromatographic conditions and observed performance based on the available data.[1]

ParameterValue
Column Kromasil 5C18
Mobile Phase Gradient elution with 17 mM acetic acid and acetonitrile
Flow Rate 1 ml/min
Detection UV, 250 nm
Retention Time Approximately 13 minutes (as observed in the provided chromatogram)
Peak Characteristics Well-resolved peak with good symmetry

Experimental Protocol for this compound Analysis

The following protocol is based on the methodology described for the analysis of this compound using a Kromasil 5C18 column.[1]

1. Sample Preparation:

  • Culture filtrates of Byssochlamys nivea are extracted with chloroform.

  • The extract is evaporated to dryness and redissolved in a suitable solvent for HPLC analysis.

2. HPLC Conditions:

  • Column: Kromasil 5C18

  • Mobile Phase A: 17 mM acetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • Start with 100% solvent A.

    • Linearly increase to 75% solvent B over 25 minutes.

    • Hold at 75% solvent B for a specified period.

    • Return to initial conditions and allow for equilibration.

  • Flow Rate: 1 ml/min

  • Injection Volume: Not specified

  • Column Temperature: Not specified

  • Detection: UV detector at 250 nm for this compound.

Workflow for HPLC Column Selection and Method Development

The following diagram illustrates a logical workflow for selecting and optimizing an HPLC column for this compound analysis.

HPLC_Column_Selection_Workflow cluster_selection Column Selection cluster_method_dev Method Development cluster_validation Method Validation start Define Analytical Goal (e.g., Quantification, Purity) col_chem Select Stationary Phase (e.g., C18, C8, Phenyl) start->col_chem col_dim Choose Column Dimensions (Length, ID, Particle Size) col_chem->col_dim mob_phase Optimize Mobile Phase (Solvents, pH, Additives) col_dim->mob_phase gradient Develop Gradient Elution mob_phase->gradient flow_rate Adjust Flow Rate and Column Temperature gradient->flow_rate performance Evaluate Performance (Resolution, Tailing, LoD, LoQ) flow_rate->performance robustness Assess Robustness performance->robustness end Final Validated Method robustness->end

Caption: A workflow for selecting and validating an HPLC column for this compound analysis.

Disclaimer: The information provided in this guide is based on limited publicly available data. Researchers are strongly encouraged to perform their own comparative studies and method validation to determine the most suitable HPLC column and conditions for their specific application and instrumentation.

References

Safety Operating Guide

Navigating the Safe Disposal of Byssochlamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, step-by-step instructions for the operational and disposal plans of Byssochlamic acid, adhering to the principles of chemical inactivation, thermal decomposition, and containment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All manipulations should be performed in a certified chemical fume hood to prevent inhalation of aerosolized particles.

Disposal Procedures: A Multi-faceted Approach

Given the absence of specific data for this compound, a conservative approach employing established methods for mycotoxin inactivation is recommended. The choice of method will depend on the nature of the waste (liquid or solid) and the available facilities.

1. Chemical Inactivation:

This method is suitable for liquid waste containing this compound. The principle is to chemically alter the mycotoxin into a non-toxic form.[3]

  • Step 1: Preparation of Inactivation Solution. Prepare a fresh solution of either:

  • Step 2: Treatment.

    • For solutions in organic solvents, evaporate the solvent to dryness under a vacuum in a rotary evaporator.[5] Dissolve the residue in a small amount of methanol (B129727) before adding the inactivation solution.[5]

    • For aqueous solutions, directly add an excess of the chosen inactivation solution.

    • For the hypochlorite-hydroxide solution, allow a contact time of at least 4 hours.[4]

    • For the permanganate solution, ensure the purple color persists, indicating an excess of the reagent, and allow a contact time of at least 3 hours or overnight.[5]

  • Step 3: Neutralization and Disposal.

    • After the recommended contact time, neutralize the solution. For the hypochlorite solution, add an amount of acetone (B3395972) equal to 5% of the total volume to destroy any residual hypochlorite.[5] For the permanganate solution, carefully add a reducing agent like sodium bisulfite until the purple color disappears.

    • The neutralized waste should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

2. Incineration:

High-temperature incineration is an effective method for the complete destruction of mycotoxins and is suitable for both solid and liquid waste.[4]

  • Step 1: Packaging.

    • Solid waste (e.g., contaminated labware, gloves, paper towels) should be collected in a designated, properly labeled hazardous waste container.[6]

    • Liquid waste should be placed in a combustible, leak-proof container.

  • Step 2: Labeling and Storage. Clearly label the waste container as "Hazardous Waste: this compound" and store it in a designated, secure area away from incompatible materials.

  • Step 3: Disposal. Arrange for pick-up and disposal by a certified hazardous waste management company that utilizes high-temperature incineration. Incineration temperatures in excess of 815°C (1500°F) are recommended for the complete destruction of mycotoxins.[4]

3. Autoclaving (for Contaminated Labware):

Autoclaving can be used as a preliminary decontamination step for reusable labware, but it is crucial to note that its effectiveness against all mycotoxins is not guaranteed. Therefore, it should be followed by a thorough cleaning procedure.

  • Step 1: Preparation. Place contaminated glassware and other autoclavable materials in an autoclave-safe bag or container.

  • Step 2: Autoclaving. To be effective, the autoclave must reach and maintain a temperature of 121°C for at least 30 minutes under a pressure of at least 15 psi.[7]

  • Step 3: Post-Autoclave Cleaning. After autoclaving and cooling, thoroughly wash the labware with a suitable laboratory detergent and rinse with deionized water.

Quantitative Data for Disposal Methods

ParameterChemical InactivationIncinerationAutoclaving
Reagent Concentration 2.5% NaOCl + 0.25N NaOH or Saturated KMnO₄ in 1M H₂SO₄N/AN/A
Treatment Time Minimum 4 hours (NaOCl/NaOH) or 3 hours (KMnO₄)Dependent on facilityMinimum 30 minutes
Temperature Ambient> 815°C (1500°F)121°C
Pressure N/AN/A≥ 15 psi

Experimental Protocols for Decontamination

While specific experimental protocols for the degradation of this compound are not available, the chemical inactivation methods described above are based on established procedures for other mycotoxins, such as Aflatoxin and T-2 mycotoxin.[4][5] The protocol for inactivation using sodium hypochlorite and sodium hydroxide is adapted from recommendations for T-2 mycotoxin.[4] The potassium permanganate method is a recognized procedure for the degradation of aflatoxins.[5]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

ByssochlamicAcidDisposal Start This compound Waste Generated WasteType Determine Waste Type Start->WasteType LiquidWaste Liquid Waste WasteType->LiquidWaste Liquid SolidWaste Solid Waste WasteType->SolidWaste Solid Labware Contaminated Labware (Reusable) WasteType->Labware Reusable Labware ChemInactivation Chemical Inactivation (e.g., NaOCl/NaOH) LiquidWaste->ChemInactivation IncinerationSolid High-Temperature Incineration SolidWaste->IncinerationSolid Autoclave Autoclave Decontamination Labware->Autoclave HazardousWaste Dispose as Hazardous Waste ChemInactivation->HazardousWaste IncinerationSolid->HazardousWaste CleanAndReuse Thoroughly Clean and Reuse Autoclave->CleanAndReuse

Caption: Decision tree for this compound waste disposal.

By adhering to these procedures, laboratories can effectively manage and dispose of this compound waste, ensuring the safety of personnel and the protection of the environment. It is crucial to always consult your institution's specific hazardous waste management guidelines and local regulations.

References

Safe Handling and Disposal of Byssochlamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Byssochlamic acid in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure risk and ensure a safe working environment. This compound is a mycotoxin produced by fungi of the genus Byssochlamys, such as Byssochlamys fulva.[1] While its pharmacology is primarily associated with antitumor and phytotoxic activity, as a mycotoxin, it must be handled with significant caution.[1]

Hazard Identification and Risk Assessment

Known Properties:

  • Source: Produced by Byssochlamys fulva.[1]

  • Appearance: Light yellow solid.[1]

  • Solubility: Soluble in ethanol (B145695), methanol, DMF, or DMSO.[1]

  • Storage: Long-term storage at -20°C is recommended.[1]

Personal Protective Equipment (PPE)

A crucial line of defense against hazardous materials is the correct and consistent use of Personal Protective Equipment (PPE).[3] The following table outlines the minimum PPE requirements for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Double Nitrile GlovesDouble gloving is recommended for handling biological agents or hazardous chemicals.[3][4] Gloves should be changed immediately if contaminated, torn, or punctured.
Body Laboratory Coat (long-sleeved)A lab coat protects clothing and skin from splashes and spills.[3][5] It should be fully buttoned.
Eyes Safety GogglesProvides protection against chemical splashes.[3][4] Must be worn at all times when handling the substance.
Face Face ShieldA face shield should be worn in addition to safety goggles during procedures with a high risk of splashing or aerosol generation.[4][5]
Respiratory N95 Respirator or higherRecommended when handling the solid form to prevent inhalation of aerosolized particles. Work should be conducted within a certified chemical fume hood or biological safety cabinet.[6]
Feet Closed-Toe ShoesPrevents foot injuries from dropped objects or spills.[3]

Operational Plan: Handling this compound

All handling of this compound, particularly in its solid form, should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

Step 1: Preparation

  • Ensure the work area (chemical fume hood) is clean and uncluttered.

  • Gather all necessary equipment, including PPE, microbalance, spatulas, weighing paper, and solvent for solubilization.

  • Prepare a dedicated waste container for this compound-contaminated materials.

Step 2: Weighing the Solid Compound

  • Don the required PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound on a microbalance inside the fume hood.

  • Use weighing paper or a tared container to avoid contamination of the balance.

  • Handle the solid with care to prevent generating dust.

Step 3: Solubilization

  • Transfer the weighed solid to an appropriate container for solubilization.

  • Add the desired solvent (e.g., DMSO, ethanol) slowly to the solid to avoid splashing.[1]

  • Cap the container securely and mix gently until the solid is fully dissolved.

Step 4: Post-Handling

  • Decontaminate all surfaces and equipment that came into contact with this compound (see Decontamination and Disposal Plan).

  • Carefully remove PPE, avoiding self-contamination. The outer pair of gloves should be removed first.[5][7]

  • Dispose of all contaminated disposable items in the designated hazardous waste container.

  • Wash hands thoroughly with soap and water after completing the work.[8]

Emergency Procedures

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Decontamination and Disposal Plan

Proper decontamination and waste disposal are critical to prevent environmental contamination and accidental exposure.[9][10]

Decontamination:

  • Surfaces: Wipe down all work surfaces and equipment with a 1:10 dilution of bleach (sodium hypochlorite) followed by a 70% ethanol rinse. Allow for a sufficient contact time (at least 10-15 minutes) for the bleach solution before wiping with ethanol.

  • Non-disposable Equipment: Items such as spatulas and glassware should be soaked in a 1:10 bleach solution before standard washing procedures.

Disposal:

  • Solid Waste: All contaminated solid waste (e.g., gloves, weighing paper, pipette tips) must be collected in a clearly labeled, leak-proof hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be treated as hazardous chemical waste. Do not pour down the drain.[11] Collect in a sealed, properly labeled hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local, state, and federal regulations.[12]

Workflow for this compound Spill Response

The following diagram outlines the procedural steps for responding to a spill of this compound.

Spill_Response_Workflow start Spill Occurs alert Alert others in the area. Evacuate if necessary. start->alert Immediate Action assess Assess the spill. Is it solid or liquid? alert->assess ppe Don appropriate PPE: - Double gloves - Lab coat - Goggles/Face shield - Respirator assess->ppe Prepare for Cleanup contain_liquid Contain liquid spill with absorbent pads. assess->contain_liquid Liquid Spill contain_solid Gently cover solid spill with damp paper towels to avoid aerosolization. assess->contain_solid Solid Spill ppe->assess decontaminate Apply 1:10 bleach solution. Allow 20-30 min contact time. contain_liquid->decontaminate contain_solid->decontaminate cleanup Collect all materials into a hazardous waste container. decontaminate->cleanup final_decon Wipe spill area with 70% ethanol. cleanup->final_decon dispose Dispose of waste through EHS. final_decon->dispose end Spill Neutralized dispose->end Procedure Complete

Caption: Workflow for this compound Spill Response.

References

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